molecular formula C7H13NO2 B1618792 1,1-Dimethylpyrrolidinium-2-carboxylate CAS No. 32039-73-9

1,1-Dimethylpyrrolidinium-2-carboxylate

Número de catálogo: B1618792
Número CAS: 32039-73-9
Peso molecular: 143.18 g/mol
Clave InChI: CMUNUTVVOOHQPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,1-Dimethylpyrrolidinium-2-carboxylate, widely known in research as Stachydrine or L-proline betaine, is a naturally occurring quaternary ammonium alkaloid that presents significant opportunities for scientific investigation. This compound is primarily recognized for its potential cardiovascular applications , where it has been studied for its ability to support blood circulation and dispel blood stasis, making it a compelling subject for research into vascular health and related disorders . Its mechanism of action is multifaceted, involving the modulation of key inflammatory pathways; it has been demonstrated to act as a blocker of the NF-κB signaling pathway, which underpins its promising anti-inflammatory and potential anti-fibrotic properties . Sourced from botanicals such as Leonurus species, Stachydrine functions as a neurotransmitter modulator , with research indicating effects on the central nervous system that warrant further exploration for neuroprotective applications . Furthermore, its role extends to fundamental biochemistry, where it serves as a substrate for the glycine betaine/proline betaine-binding periplasmic protein in model organisms, highlighting its relevance in microbial and osmotic stress studies . As a plant-derived alkaloid, it exemplifies the intersection of traditional herbal medicine and modern pharmacotherapy, offering researchers a versatile tool for probing cardiovascular, inflammatory, and metabolic pathways .

Propiedades

IUPAC Name

1,1-dimethylpyrrolidin-1-ium-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUNUTVVOOHQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274274
Record name stachydrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32039-73-9
Record name stachydrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1,1-Dimethylpyrrolidinium-2-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,1-Dimethylpyrrolidinium-2-carboxylate (Stachydrine)

Introduction

1,1-Dimethylpyrrolidinium-2-carboxylate, more commonly known as Stachydrine or Proline Betaine, is a quaternary ammonium compound classified as a pyrrolidine alkaloid. It is a derivative of the amino acid L-proline, where the nitrogen atom is fully methylated. This modification results in a permanent positive charge on the nitrogen atom, making it a cationic molecule.

As a naturally occurring compound, stachydrine is widely distributed in the plant kingdom, found in significant quantities in citrus fruits, alfalfa, and various medicinal herbs. In these organisms, its primary role is that of an osmoprotectant, a small organic molecule that helps cells survive osmotic stress by balancing water potential without interfering with normal cellular processes. Its biocompatibility and chemical properties have also made it a subject of interest in phytochemical research and for its potential applications in agriculture and pharmacology. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of stachydrine for researchers and drug development professionals.

Chemical Structure and Properties

Stachydrine possesses a chiral center at the C-2 position of the pyrrolidine ring, inherited from its precursor, L-proline. The naturally occurring enantiomer is (S)-1,1-dimethylpyrrolidinium-2-carboxylate. The molecule exists as a zwitterion, or inner salt, with a positively charged quaternary ammonium group and a negatively charged carboxylate group.

Physicochemical and Spectroscopic Data

The structural and physical properties of stachydrine are critical for its identification, synthesis, and application. Key data are summarized below.

PropertyValueSource
IUPAC Name (2S)-1,1-Dimethylpyrrolidinium-2-carboxylatePubChem
Synonyms Stachydrine, Proline Betaine, (S)-1,1-dimethylprolinatePubChem,
CAS Number 471-87-4PubChem
PubChem CID 10115PubChem
Molecular Formula C₇H₁₃NO₂PubChem
Molecular Weight 143.18 g/mol PubChem
Appearance White crystalline solid or hygroscopic crystals
Melting Point 235 °C (455 °F; 508 K) (decomposes)
Solubility Soluble in water and ethanol

Spectroscopic Characterization: The structure of stachydrine is typically confirmed using a combination of spectroscopic methods.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the two N-methyl groups (a singlet), and the protons on the pyrrolidine ring, which exhibit complex splitting patterns due to their diastereotopic nature.

  • ¹³C-NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carboxylate carbon, the two equivalent N-methyl carbons, and the four carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is well-suited for detecting the cationic stachydrine molecule, which will appear at an m/z corresponding to its molecular weight plus a proton, or as the intact cation.

Synthesis and Experimental Protocols

Stachydrine can be synthesized in the laboratory, typically through the exhaustive methylation of its precursor, L-proline. This method mimics the biosynthetic pathway and is a straightforward approach for obtaining the target compound.

Protocol: Synthesis of Stachydrine via Methylation of L-Proline

This protocol describes a common method for synthesizing stachydrine hydrochloride, which can then be converted to the zwitterionic form. The procedure involves the reaction of L-proline with a methylating agent, such as methyl iodide, in the presence of a base.

Materials:

  • L-proline

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Methanol (MeOH)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Step-by-Step Procedure:

  • Dissolution: Dissolve L-proline in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add potassium carbonate to the solution. The base acts as a proton scavenger for the carboxylic acid and the secondary amine, facilitating the methylation reaction.

  • Addition of Methylating Agent: While stirring, slowly add an excess of methyl iodide (typically 3-4 equivalents) to the mixture. This reaction is exothermic and should be performed with care, potentially in an ice bath to control the temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for several hours (e.g., 6-12 hours) with continuous stirring to ensure complete methylation.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the L-proline spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium iodide and excess potassium carbonate).

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol. This will yield a crude solid or oil.

  • Purification: The crude product can be purified by recrystallization. Triturate the crude solid with a solvent in which the product is insoluble, such as diethyl ether, to remove unreacted methyl iodide and other organic impurities. The resulting solid can then be recrystallized from a solvent system like ethanol/ether.

  • Conversion to Zwitterion (Optional): If the product is in its hydrochloride salt form, it can be converted to the zwitterionic stachydrine by treatment with a basic ion-exchange resin or by careful neutralization.

Causality and Experimental Choices:

  • Excess Methyl Iodide: Using an excess of the methylating agent ensures that the reaction goes to completion, achieving exhaustive methylation of the proline nitrogen to form the quaternary ammonium salt.

  • Choice of Base: Potassium carbonate is a suitable base as it is strong enough to deprotonate the carboxylic acid and amine but is not so strong as to cause unwanted side reactions. It is also easily removed by filtration.

  • Reflux Conditions: Heating under reflux provides the necessary activation energy for the Sₙ2 reaction between the proline nitrogen and methyl iodide to occur at a reasonable rate.

Synthesis_Workflow Proline L-Proline Reaction Reaction Mixture (Reflux) Proline->Reaction Reagents Methyl Iodide (excess) Potassium Carbonate Methanol Reagents->Reaction Filtration Filtration Reaction->Filtration Product Stachydrine (Crude Product) Filtration->Product Waste Inorganic Salts (KI, K2CO3) Filtration->Waste remove Evaporation Solvent Evaporation Purification Recrystallization (Ethanol/Ether) Evaporation->Purification FinalProduct Pure Stachydrine Purification->FinalProduct Product->Evaporation

Caption: Workflow for the synthesis of Stachydrine from L-proline.

Biological Role and Mechanism of Action

The primary and most well-documented biological function of stachydrine is its role as a compatible solute or osmoprotectant. Organisms accumulate stachydrine in the cytoplasm under conditions of high salinity or drought to maintain cell turgor and protect cellular structures.

Mechanism of Action as an Osmoprotectant: Under osmotic stress, water tends to leave the cell, leading to an increase in intracellular solute concentration, which can be detrimental to protein structure and enzyme function. Stachydrine, being highly soluble and zwitterionic, does not significantly interact with or perturb cellular macromolecules even at high concentrations. Its accumulation in the cytoplasm increases the intracellular osmotic potential, which in turn reduces the water potential gradient across the cell membrane, preventing water loss and protecting the cell from dehydration.

Osmoprotectant_Mechanism cluster_cell Cell Interior cluster_env External Environment Macromolecules Proteins & Enzymes Stachydrine Stachydrine Accumulation Water_In Reduced Water Potential Stachydrine->Water_In increases osmotic pressure Water_In->Macromolecules stabilizes structure & function Water_Out Water Efflux Stress Osmotic Stress (High Salinity / Drought) Stress->Water_Out prevents water loss

Caption: Mechanism of stachydrine as a cellular osmoprotectant.

Applications in Research and Drug Development

The unique properties of stachydrine make it a molecule of interest in several areas:

  • Agriculture: There is interest in genetically engineering crops to produce or accumulate higher levels of stachydrine to enhance their tolerance to drought and salinity, which are major agricultural challenges.

  • Pharmacology: Stachydrine has been investigated for various potential therapeutic effects, including anti-inflammatory, antioxidant, and cardioprotective activities. Its ability to stabilize proteins could also be explored in drug formulation to protect therapeutic proteins from degradation.

  • Phytochemical Standard: As a known component of many medicinal plants, pure stachydrine serves as a reference standard for the quality control and standardization of herbal extracts.

Conclusion

1,1-Dimethylpyrrolidinium-2-carboxylate (stachydrine) is a functionally significant natural product with a well-defined role as an osmoprotectant. Its chemical structure, characterized by a permanently charged quaternary nitrogen and a carboxylate group, dictates its high solubility and biocompatibility. The straightforward synthesis from L-proline makes it accessible for further research into its potential applications in agriculture and medicine. For scientists and researchers, stachydrine represents a versatile molecular scaffold whose properties can be leveraged for developing stress-tolerant crops or as a starting point for novel therapeutic agents.

References

  • Title: Stachydrine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: STACHYDRINE Source: FDA.gov URL: [Link]

  • Title: Proline betaine (stachydrine) and its biosynthetic precursor proline are accumulated in the cytoplasm of salt-stressed Medicago sativa Source: Planta, Springer URL: [Link]

  • Title: Stachydrine in Alfalfa (Medicago sativa L.) Shoots Source: Plant Physiology, Oxford Academic URL: [Link]

Unraveling the Anti-Fibrotic Mechanism of Action of 1,1-Dimethylpyrrolidinium-2-carboxylate (Stachydrine): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Dimethylpyrrolidinium-2-carboxylate, commonly known as Stachydrine or N,N-dimethyl-L-proline, is a pyrrolidine betaine alkaloid historically isolated from Leonurus japonicus (Motherwort)[1]. In recent years, it has transitioned from a compound of interest in traditional pharmacognosy to a highly targeted therapeutic candidate in modern drug development due to its profound anti-fibrotic, anti-inflammatory, and cardioprotective properties[2][3]. Fibrosis—driven by the excessive deposition of extracellular matrix (ECM) proteins—remains a challenging pathological endpoint in cardiovascular, hepatic, and pulmonary diseases.

This technical guide provides an in-depth mechanistic analysis of how 1,1-Dimethylpyrrolidinium-2-carboxylate disrupts fibrogenesis, offering actionable insights and self-validating experimental protocols for researchers and drug development professionals.

Core Mechanisms of Action in Fibrogenesis

Inhibition of the AngII/TGF-β1/Smad Signaling Axis

The most well-characterized anti-fibrotic mechanism of Stachydrine is its targeted suppression of the Angiotensin II (AngII) and Transforming Growth Factor β1 (TGF-β1) fibrogenic axis[4]. AngII is a potent neurohumoral factor that triggers the de novo production of TGF-β1, recognized as the master regulator of fibrosis.

Stachydrine systematically downregulates the expression of Angiotensinogen (AGT), Angiotensin-Converting Enzyme (ACE), and the AngII Type 1 Receptor (AT1R)[4]. By neutralizing upstream AngII signaling, it blunts the downstream phosphorylation of Smad2 and Smad3[5][6]. Preventing the nuclear translocation of the p-Smad2/3 complex directly inhibits the transcription of pro-fibrotic genes, effectively halting the differentiation of resting fibroblasts into hyperactive, α-SMA-expressing myofibroblasts[4].

Modulation of Inflammation via NF-κB and JAK/STAT Pathways

Fibrosis is inextricably linked to chronic inflammation. Stachydrine exhibits potent anti-inflammatory effects by inhibiting the Nuclear Factor kappa B (NF-κB) and Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) signaling pathways[7][8].

In models of isoproterenol-induced hypertrophy and reactive fibrosis, Stachydrine prevents the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit[7]. This mechanical blockade suppresses the release of pro-inflammatory cytokines—such as IL-6, TNF-α, and IFN-γ—which are known to exacerbate the fibrotic microenvironment and drive sustained fibroblast activation[5][7].

Extracellular Matrix (ECM) Remodeling and Oxidative Stress Reduction

Beyond receptor-level signaling, Stachydrine regulates the delicate balance between Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs), preventing the pathological accumulation of structural proteins like Collagen I and III[2]. Furthermore, it mitigates oxidative stress by augmenting the activity of endogenous antioxidant enzymes (Superoxide Dismutase [SOD] and Glutathione Peroxidase [GSH-Px]), while simultaneously reducing Malondialdehyde (MDA) and reactive oxygen species (ROS) accumulation[5][7].

Quantitative Data & Biomarker Modulation

To provide a clear overview of Stachydrine's efficacy, the following table summarizes the quantitative modulation of key fibrotic and inflammatory biomarkers observed across validated preclinical models[4][7].

Biomarker / ParameterBiological RoleModulation by StachydrineExperimental Observation
α-SMA Myofibroblast activation marker↓ DownregulatedSignificant reduction in protein expression in AngII-stimulated CFs.
Collagen I & III Primary ECM structural proteins↓ DownregulatedReduced mRNA levels and histological deposition (Masson's trichrome).
p-Smad2/3 TGF-β1 intracellular effectors↓ DownregulatedDecreased phosphorylation ratio compared to total Smad2/3.
IL-6 / TNF-α Pro-inflammatory cytokines↓ DownregulatedReduced serum and tissue levels via NF-κB inhibition.
SOD / GSH-Px Antioxidant enzymes↑ UpregulatedRestored enzymatic activity, reducing ROS-mediated tissue damage.
LV Ejection Fraction Cardiac functional output↑ ImprovedPreserved hemodynamic function in Transverse Aortic Constriction (TAC) models.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline gold-standard approaches for evaluating Stachydrine's anti-fibrotic efficacy. The causality behind each step is explicitly detailed to establish a self-validating experimental system.

Protocol 1: In Vivo Evaluation using the TAC-Induced Cardiac Fibrosis Model

Rationale: Transverse Aortic Constriction (TAC) induces pressure overload, reliably mimicking hypertensive heart disease and subsequent reactive fibrosis[6].

  • Surgical Induction: Anesthetize male Wistar rats. Perform a minimally invasive thoracotomy and constrict the transverse aorta using a 27-gauge needle alongside a 7-0 silk suture.

    • Causality: The specific 27-gauge needle ensures a standardized pressure gradient across the cohort, producing consistent left ventricular hypertrophy and fibrosis without causing immediate acute heart failure or mortality.

  • Randomization & Dosing: Three days post-surgery (allowing for acute surgical recovery and stabilization of hemodynamics), randomize animals into Sham, TAC-Vehicle, and TAC-Stachydrine groups. Administer Stachydrine intragastrically (e.g., 8-15 mg/kg/day) for 12 weeks[3][6].

  • In-Life Hemodynamic Assessment: At week 12, perform echocardiography and pressure-volume loop analysis.

    • Causality: Non-invasive echocardiography validates the functional decline in the vehicle group (internal negative control) and quantifies the preservation of Ejection Fraction (EF) in the treated group prior to tissue harvest, ensuring the functional relevance of the molecular findings.

  • Endpoint Histology: Harvest the heart, fix in 4% paraformaldehyde, and stain with Masson's Trichrome.

    • Causality: Trichrome specifically stains collagen fibers blue against red muscle tissue, allowing for precise, high-contrast digital quantification of the interstitial and perivascular fibrotic area relative to total tissue area.

Protocol 2: In Vitro AngII-Stimulated Cardiac Fibroblast (CF) Assay

Rationale: Isolating the direct cellular effects of Stachydrine on fibroblasts eliminates systemic confounding factors (such as secondary benefits from blood pressure reduction)[4].

  • Cell Isolation: Isolate primary CFs from neonatal rat ventricles using differential adherence (fibroblasts adhere to standard culture plastic significantly faster than cardiomyocytes).

  • Starvation & Stimulation: Culture CFs in serum-free media for 24 hours to synchronize the cell cycle. Stimulate with 1 μM AngII in the presence or absence of varying concentrations of Stachydrine (e.g., 10-100 μM).

    • Causality: Serum starvation ensures that observed fibroblast activation is strictly due to the introduced AngII and not an artifact of undefined serum-derived growth factors.

  • Molecular Quantification: After 48 hours, lyse cells and perform Western Blotting for α-SMA, Collagen I, and p-Smad2/3.

    • Causality: Normalizing p-Smad2/3 to total Smad2/3 (rather than just a housekeeping gene like GAPDH) validates that Stachydrine actively inhibits the phosphorylation/activation of the pathway rather than merely depleting total cellular protein stores.

Pathway & Workflow Visualizations

G Stachydrine 1,1-Dimethylpyrrolidinium- 2-carboxylate (Stachydrine) AngII Angiotensin II (AngII) Stachydrine->AngII Inhibits TGFb TGF-β1 Stachydrine->TGFb Inhibits NFkB NF-κB (p65) Stachydrine->NFkB Suppresses JAKSTAT JAK2 / STAT3 Stachydrine->JAKSTAT Suppresses AngII->TGFb Upregulates Smad23 p-Smad2/3 Complex TGFb->Smad23 Phosphorylates Fibroblast Myofibroblast Activation (α-SMA+) Smad23->Fibroblast Promotes Transcription NFkB->Fibroblast Inflammatory Signaling JAKSTAT->Fibroblast Cell Proliferation ECM ECM Deposition (Collagen I/III) Fibroblast->ECM Synthesizes

Caption: Molecular mechanism of Stachydrine inhibiting fibrogenesis via TGF-β/Smad and NF-κB pathways.

Workflow Animal In Vivo Model (Wistar Rats) TAC Transverse Aortic Constriction (TAC) Animal->TAC Induces Pressure Overload Treatment Stachydrine Administration (Intragastric, 12 weeks) TAC->Treatment Randomized Grouping Echo Echocardiography (LV Function) Treatment->Echo In-life Assessment Histo Histology (Masson's Trichrome) Treatment->Histo Endpoint Tissue Analysis WB Western Blot (α-SMA, p-Smad2/3) Treatment->WB Molecular Quantification Validation Efficacy Validation: Reduced Fibrosis & Hypertrophy Echo->Validation Histo->Validation WB->Validation

Caption: Self-validating in vivo experimental workflow for evaluating anti-fibrotic efficacy.

Conclusion & Translational Outlook

1,1-Dimethylpyrrolidinium-2-carboxylate (Stachydrine) represents a highly promising, multi-target therapeutic candidate for fibrotic diseases. By simultaneously dismantling the AngII/TGF-β1 pro-fibrotic axis and extinguishing NF-κB/JAK-STAT-driven inflammation, it addresses both the triggers and the executioners of extracellular matrix deposition[4][7]. For drug development professionals, optimizing the pharmacokinetic profile and delivery mechanisms of this pyrrolidine betaine could unlock novel, disease-modifying treatments for cardiac remodeling, hepatic fibrosis, and other intractable fibrotic conditions.

References[5] Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn7Yakq_-AHHDLS83A5eVCssK7mFQIttOW76bvWYan5Owoz9hsLeUJVTiJ29y-ArgEZ3-1UAiKGl-1zL8P32HEWdms_XPiur8HIkul4NV1qJLAjEGDB2BFZ7nFx4OlnXgv3Teysvpfy67Z14c=[3] A review of pharmacological and pharmacokinetic properties of stachydrine, sci-hub.box,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFObz6bB4-p7eEYUiTK2aDrNG5VyHlkypqi0wFsNDa8opNEHyvZOpCD2k8GNeTyy4Jjc4ue30WFVu07NSjS8CnK49VhlTwIMD32Uv55frghvcAMLCWkWwpB9zs5-ZlDX7n9RTB3Auxs8Pw=[8] Stachydrine ameliorates isoproterenol-induced cardiac hypertrophy and fibrosis by suppressing inflammation and oxidative stress, ovid.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-E-iVn7aJWDf4Kc5g4VqUWFPeSdJmw4crQWihZN5S-2qaC-8zzPQhhe_7eTRFegxX1K9-uUpAJWXZJzvzO1BmknDGiJSDIkM9XilW5bN2SJSVpNlfIXdq9b9-Ojb1NamvttjiY_YzYRtjhjtS-24ZxSIh5ofu14QMbwlVQIc0EK_d9Dz9P6Ey2LDh-MxgGabIsMFDx8dcQ8ya1kM2idFtg4yMOlSpc74O4J9Ubq0g8mjR-5ZA[6] Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways, frontiersin.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo5dcoS_p9QC8fOhxyVHSacCHaTFmsMDkIBuAt4zT1JJSqhmquBVuTphAw5yveb8tRD83n1DxvQPxOyicsVMWbO-mWfEu87FoMls-U1wrezFEmtt01hKghJZ8gryrnNWwCmS0Qgzx8MKcx2RjK_geN3313S9r_OuQfJUCW426TKCeweT9rOJkME57jPLX7Z9w1dcinfQ==[7] Stachydrine ameliorates pressure overload-induced diastolic heart failure by suppressing myocardial fibrosis, researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC2gyL6SFYUd1PLypq172mcFbbcCUBkbEQJJl5l79PxNMLfE75YnrpWsobdj9rQhpF7FysfJ61BMUmoHIXrfunjBU3g1P4-cbvXR7IuI1bCjHipOjMBsGr0EZ7uAfdlePOpcVMo4L3OhxeWkfy0m7xLNuckFssnTCQD4Fvfy1bQXt_BAPUw4wcAnR3_hmL99N6iisQ4Ud-o8Bre2pC-wPnkSFQq991w7Y7miYLgWTCYeQA_s2KRUGGMGFd70vdUNRrc2ybNmYWYI3Pk3CvnHIDkAzVjypCzKrtqiw=[1] CAS 471-87-4: (-)-Stachydrine | CymitQuimica, cymitquimica.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIs4rvI7YfV4Fm5hFCfGcvl6TMONUir2t2l36g49RHWNoWZOU7nUYKzDuxqaEo76_ppuaTQvm9k1WwmjmMDB-94Il2mddfVqLJdu9fY3b-rBFBRPpdbi09ymkDJi_9ac_y[9] Feature Papers in Food Chemistry - MDPI, mdpi-res.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaPud-sX_GbcmpL9DkfaJmuuVzu655gMJnlBEtObxz_cA0oN1hg1w0j026MxST7t_TRH2UZJMEPsQ-M3YnK32fHAzGjzOEey8_PEM6pVKMk6ULiHRrges8RsdjU6kRd3wJ1BOH4GXjQR7nhFs5cd-LxeiWib58kImwk5fDet1CaBoY3x22QI3arxCkHrrPHA3riTnrrw==[2] MOTHERWORT (LEONURUS JAPONICUS) EXTRACT - Ataman Kimya, atamanchemicals.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkbe1T_uOMaqWTyj3cq05lP4wpFFcsaiueT-irA4rQbGGaN8FujV_VUKi0Q96nmPUu1NRD8ksLF_mDvMU-TqlCT_VhsLfC5roqKeIBGkHddQYGHUM6B6pp3j_AiuuWCCUu1bf_tbsNifM6t-OnjaLPJchqZCrwKcXGpWNHMZMiuFMFYD4Tmk8N[4] N,N-DIMETHYLPROLINE - Inxight Drugs, ncats.io,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8LpWeWQa3xvvqq6rR75DZI6gCuqeetCrvDIWozavgNZqhvCzhSCGszwAMoUIC-q1HFQGuWl_UfpKC5hN6qF1HtikuBQLSPWfbubbPJw93Jfb_cfhQf2T-eOli5dDx-QKyEbgUb7c=

Sources

The Pharmacological Landscape of 1,1-Dimethylpyrrolidinium-2-carboxylate In Vitro: Mechanisms, Pathways, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Dimethylpyrrolidinium-2-carboxylate, universally known in pharmacognosy as Stachydrine (or proline betaine), is a naturally occurring quaternary ammonium alkaloid derived primarily from Leonurus japonicus and various citrus species 1. While historically utilized in traditional medicine, modern in vitro pharmacological profiling has unveiled Stachydrine as a highly pleiotropic molecule. It functions as a potent modulator of intracellular kinase cascades, exhibiting robust cardioprotective, anti-inflammatory, and anti-neoplastic properties.

This technical guide dissects the core in vitro mechanisms of Stachydrine, providing drug development professionals with a rigorous framework of its signal transduction pathways, quantitative efficacy metrics, and self-validating experimental protocols designed to ensure high-fidelity data generation.

Core Pharmacological Mechanisms (In Vitro Perspectives)

Endothelial Preservation and Vasorelaxation

Endothelial dysfunction is the primary pathological precursor to metabolic cardiovascular diseases. In vitro studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs) and Bovine Aortic Endothelial Cells (BAECs) demonstrate that Stachydrine acutely induces endothelium-dependent relaxation by upregulating Nitric Oxide (NO) production 2.

Mechanistically, Stachydrine acts as an upstream activator of Liver Kinase B1 (LKB1), which subsequently phosphorylates AMP-activated protein kinase (AMPK). This triggers a downstream cascade resulting in the phosphorylation of Protein Kinase B (Akt) and Endothelial NO Synthase (eNOS) at Ser1177. Furthermore, Stachydrine has been shown to alleviate high-glucose-induced cellular senescence by activating the SIRT1 signaling pathway, thereby preserving endothelial integrity under metabolic stress 3.

G STA 1,1-Dimethylpyrrolidinium- 2-carboxylate (Stachydrine) LKB1 LKB1 Phosphorylation STA->LKB1 AMPK AMPK Activation LKB1->AMPK AKT Akt Phosphorylation AMPK->AKT  Compound C sensitive eNOS eNOS (Ser1177) Activation AKT->eNOS  MK2206 sensitive NO Nitric Oxide (NO) Production eNOS->NO RELAX Vascular Endothelial Relaxation NO->RELAX

AMPK/Akt/eNOS signaling cascade induced by Stachydrine in endothelial cells.

Anti-Neoplastic Activity: Apoptosis and Kinase Inhibition

In the context of oncology, Stachydrine acts as a dual-action anti-metastatic and pro-apoptotic agent. In breast cancer models (MCF-7 and T47D cells), Stachydrine concurrently suppresses the PI3K/Akt and ERK survival signals 4.

Simultaneously, it triggers the intrinsic mitochondrial apoptosis pathway. By downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, Stachydrine induces mitochondrial membrane depolarization. This stoichiometric shift facilitates the release of cytochrome c, leading to the sequential cleavage and activation of Caspase-9 and Caspase-3, ultimately executing programmed cell death 5.

G STA Stachydrine Treatment PI3K PI3K / Akt / ERK Pathways STA->PI3K Inhibits BCL2 Bcl-2 Expression STA->BCL2 Downregulates BAX Bax Expression STA->BAX Upregulates APOP Cancer Cell Apoptosis PI3K->APOP Loss of survival signal MITO Mitochondrial Membrane Depolarization BCL2->MITO BAX->MITO CASP9 Caspase-9 Activation MITO->CASP9 CASP3 Caspase-3 Cleavage CASP9->CASP3 CASP3->APOP

Stachydrine-mediated intrinsic apoptosis and survival signal inhibition in cancer.

Quantitative Pharmacological Data Summary

To guide in vitro assay design, the following table synthesizes the effective concentrations and phenotypic outcomes of Stachydrine across various established cell lines.

Cell Line / ModelTarget PathologyEffective ConcentrationKey Mechanistic Observation
HUVEC / BAEC Endothelial Dysfunction1 – 10 µMIncreased NO production via AMPK/Akt/eNOS cascade.
MCF-7 / T47D Breast Carcinoma~500 µM (IC₅₀)Dose-dependent apoptosis induction; Akt/ERK suppression.
KGN (Granulosa) Premature Ovarian Insufficiency1 µMActivation of Nrf2/HO-1 pathway; reduction of ROS.
NPCs Intervertebral Disc Degeneration10 – 50 µMSuppression of IL-1β-induced PI3K/Akt/NF-κB activation.

Self-Validating In Vitro Experimental Protocols

As an Application Scientist, I emphasize that experimental design must move beyond simple observation to establish definitive causality. The following protocols are engineered as self-validating systems —incorporating specific pharmacological inhibitors to prove hierarchical signal transduction, ensuring that your data is robust, reproducible, and publication-ready.

Protocol 1: Elucidating the eNOS Activation Cascade in Endothelial Cells

Objective: To definitively prove that Stachydrine-induced NO production is reliant on the sequential activation of the AMPK Akt eNOS axis. Causality Rationale: By utilizing Compound C (an AMPK inhibitor) and MK2206 (an Akt inhibitor) in parallel arms, we create a validation matrix. If MK2206 blocks eNOS phosphorylation but leaves AMPK phosphorylated, it definitively proves that Akt sits downstream of AMPK in this specific cascade.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed HUVECs in 6-well plates at 2×105 cells/well. Grow to 80% confluence in EGM-2 medium. Starve cells in serum-free basal medium for 6 hours prior to treatment to establish a quiescent baseline kinase state.

  • Inhibitor Pre-treatment (The Validation Step):

    • Group A (Vehicle): Add DMSO (0.1%).

    • Group B (AMPK Block): Pre-treat with Compound C (10 µM) for 1 hour.

    • Group C (Akt Block): Pre-treat with MK2206 (1 µM) for 1 hour.

  • Stachydrine Administration: Introduce Stachydrine (10 µM) to all groups and incubate for 60 minutes.

  • NO Quantification: Load cells with DAF-FM diacetate (5 µM) for 30 minutes in the dark. Wash thrice with PBS. Measure fluorescence (Ex: 495 nm / Em: 515 nm) using a microplate reader to quantify intracellular NO bursts.

  • Orthogonal Protein Validation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western Blotting probing for p-AMPK (Thr172), p-Akt (Ser473), and p-eNOS (Ser1177).

Protocol 2: Quantifying Intrinsic Apoptosis in Breast Carcinoma

Objective: To determine the precise IC₅₀ of Stachydrine in MCF-7 cells and validate the mitochondrial apoptotic pathway. Causality Rationale: Pairing a metabolic viability assay (CCK-8) with a terminal event assay (Annexin V/PI) and mechanistic probing (Bax/Bcl-2 ratio) ensures that reduced viability is causally linked to programmed cell death, rather than mere cytostatic cell cycle arrest.

Step-by-Step Methodology:

  • Dose-Response Seeding: Seed MCF-7 cells in a 96-well plate at 5×103 cells/well in DMEM + 10% FBS. Allow 24 hours for adherence.

  • Treatment Matrix: Treat cells with a Stachydrine concentration gradient (0, 50, 100, 250, 500, 750, 1000 µM) for 24 and 48 hours.

  • Viability Assessment (CCK-8): Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours at 37°C. Read absorbance at 450 nm. Calculate the IC₅₀ using non-linear regression analysis (expected IC₅₀ 500 µM).

  • Apoptosis Flow Cytometry: Scale up the IC₅₀ treatment to a 6-well plate. Post-treatment (48h), harvest cells (including floating cells to capture late apoptotic bodies). Resuspend in 1X Binding Buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry to differentiate early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

  • Mechanistic Confirmation: Extract total protein and perform Western Blotting. A successful induction of the intrinsic pathway must show a decreased Bcl-2 band, an increased Bax band, and the presence of cleaved Caspase-3 (17/19 kDa).

References

  • PubChem. "1,1-Dimethylpyrrolidinium-2-carboxylate | C7H13NO2 | CID 554". National Center for Biotechnology Information.
  • NCATS Inxight Drugs. "STACHYDRINE HYDROCHLORIDE". National Center for Advancing Translational Sciences.
  • ACS Publications. "Stachydrine Mediates Rapid Vascular Relaxation: Activation of Endothelial Nitric Oxide Synthase Involving AMP-Activated Protein Kinase and Akt Phosphorylation in Vascular Endothelial Cells". Journal of Agricultural and Food Chemistry.
  • Frontiers. "Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways". Frontiers in Pharmacology.
  • PubMed Central (PMC). "Stachydrine: A Systematic Review of Its Multi-Targeted Therapeutic Potential in Cardiovascular, Oncology, Renal, Gynecological, and Inflammatory Disorders". National Institutes of Health.

Sources

1,1-Dimethylpyrrolidinium-2-carboxylate (Stachydrine): Molecular Weight, Solubility Profile, and Preclinical Formulation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Dimethylpyrrolidinium-2-carboxylate, widely known in the literature as stachydrine or proline betaine, is a naturally occurring zwitterionic alkaloid[1]. As a quaternary ammonium compound, it has garnered significant attention in drug development for its robust cardioprotective properties and its ability to inhibit the NF-κB signaling pathway[2]. Furthermore, its high hydrophilicity and efficient renal excretion make it a highly reliable objective biomarker for citrus fruit consumption in nutritional metabolomics[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, thermodynamic solubility profile, and field-proven formulation protocols for preclinical research.

Physicochemical Profiling

From a structural standpoint, stachydrine is characterized by a pyrrolidine ring substituted with a carboxylate group and a quaternary nitrogen bearing two methyl groups[1]. This specific structural arrangement confers a stable zwitterionic form (inner salt) at physiological pH, marked by a permanent positive charge on the nitrogen atom and a deprotonated carboxyl group[3].

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance
Chemical Name 1,1-Dimethylpyrrolidinium-2-carboxylateIUPAC standard nomenclature[4].
Common Synonyms Stachydrine, Proline betaine, N,N-Dimethyl-L-prolineUsed interchangeably in literature[2].
CAS Number 471-87-4Unique numerical identifier[5].
Molecular Formula C₇H₁₃NO₂Indicates a highly saturated, low-molecular-weight organic structure[5].
Molecular Weight 143.18 g/mol Low molecular weight facilitates rapid systemic absorption[5].
Appearance White to off-white crystalline solidIndicates high purity; hygroscopic nature requires desiccation[1].
Melting Point 235°C (Decomposes)High melting point reflects strong intermolecular ionic lattice forces[4].

Solubility Profile & Thermodynamics

The zwitterionic nature of 1,1-dimethylpyrrolidinium-2-carboxylate dictates its solubility thermodynamics. The permanent dipole allows for excellent hydration in aqueous media, while the pyrrolidine ring provides sufficient lipophilicity to interact with polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[3].

Table 2: Empirical Solubility Data
SolventSolubility LimitMax MolarityFormulation Notes
Water (H₂O) 32 mg/mL223.49 mMHighly soluble. Sonication is recommended to disrupt the crystal lattice[6].
DMSO 82.5 mg/mL576.2 mMPrimary organic solvent. Critical: Must use fresh, anhydrous DMSO[6].
Methanol / Ethanol SolubleN/AUseful for organic extraction and analytical chromatography[1].
Ether Insoluble< 1 mg/mLUtilized for compound precipitation and purification[1].

Expert Insight on Solvent Selection: When utilizing DMSO, the anhydrous state of the solvent is non-negotiable. Because stachydrine possesses a highly polar carboxylate moiety, moisture-contaminated DMSO introduces competitive hydrogen bonding from water molecules. This alters the primary solvation shell, significantly reducing the compound's solubility and leading to spontaneous micro-precipitation in concentrated stock solutions[5].

Preclinical Formulation Strategies

To ensure reproducible pharmacological data, the formulation of stachydrine must be approached as a self-validating system. The following protocols detail the exact methodologies for in vitro and in vivo preparations.

In Vitro Stock Preparation (DMSO)

For cellular assays (e.g., NF-κB inhibition in myocardial cells), a concentrated stock solution is required.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 14.32 mg of Stachydrine powder.

  • Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO to achieve a 100 mM stock solution.

  • Dissolution (Energy Input): Subject the vial to ultrasonic bath sonication for 5–10 minutes at room temperature. Causality: Sonication provides the mechanical cavitation energy required to overcome the high lattice energy of the crystalline solid[6].

  • Verification: Inspect visually against a dark background. The solution must be 100% clear with no particulate matter.

  • Storage: Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles[6].

In Vivo Formulation Workflow

For animal models, administering pure DMSO is highly toxic. A step-down solvent gradient is required to transition the hydrophobic/hydrophilic balance without precipitating the drug[6].

Step-by-Step Methodology (Target: 2 mg/mL Working Solution):

  • Primary Solubilization: Add 100 μL of a 20 mg/mL clear DMSO stock solution to the formulation vial (10% final volume).

  • Co-solvent Addition: Add 400 μL of PEG300 (40% final volume) and vortex continuously. Causality: PEG300 acts as a bridging co-solvent, lowering the dielectric constant gap between DMSO and water[6].

  • Surfactant Addition: Add 50 μL of Tween 80 (5% final volume) and mix until fully clarified. Causality: Tween 80 is a non-ionic surfactant that coats any microscopic nucleation sites, preventing micelle aggregation and crystal growth[6].

  • Aqueous Phase: Finally, add 450 μL of physiological Saline (45% final volume) dropwise while vortexing. Causality: Saline is added last to match physiological osmolarity and finalize the volume to 1.0 mL[6].

FormulationWorkflow Start Weigh Stachydrine (Powder) Step1 Add 10% DMSO (Primary Solvent) Start->Step1 Step 1 Step2 Sonicate & Heat (Dissolution) Step1->Step2 Clarify Step3 Add 40% PEG300 (Co-solvent) Step2->Step3 Step 2 Step4 Add 5% Tween 80 (Surfactant) Step3->Step4 Step 3 Step5 Add 45% Saline (Aqueous Phase) Step4->Step5 Step 4 End Clear 2 mg/mL Working Solution Step5->End Final Mix

Fig 1: Step-by-step in vivo formulation workflow for Stachydrine.

Mechanistic Applications: NF-κB Pathway Inhibition

Beyond its role as an osmoprotectant, 1,1-dimethylpyrrolidinium-2-carboxylate is a potent pharmacological agent. It actively inhibits the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway[2].

Mechanistically, stachydrine prevents the nuclear translocation of the p65 subunit[2]. By keeping p65 sequestered in the cytoplasm, it effectively downregulates the transcription of pro-inflammatory cytokines and hypertrophic genes, providing the causality behind its observed cardioprotective effects in myocardial cell hypertrophy models[2].

Pathway Stimulus Inflammatory Stimuli (ROS, Cytokines) IKK IKK Complex Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Transcription Target Gene Expression (Hypertrophy, Inflammation) NFkB->Transcription Stachydrine 1,1-Dimethylpyrrolidinium- 2-carboxylate Stachydrine->NFkB Inhibits p65

Fig 2: Mechanism of action: Stachydrine inhibits NF-κB p65 nuclear translocation.

Conclusion

1,1-Dimethylpyrrolidinium-2-carboxylate (Stachydrine) is a highly versatile zwitterionic compound with a molecular weight of 143.18 g/mol [5]. Its unique solubility profile—highly soluble in both water and anhydrous DMSO—requires precise formulation strategies to maintain stability in preclinical models[6]. By adhering to the sequential co-solvent methodologies outlined in this guide, researchers can ensure optimal bioavailability and reproducible inhibition of the NF-κB pathway in therapeutic applications.

Sources

1,1-Dimethylpyrrolidinium-2-carboxylate Receptor Binding Affinity: A Technical Whitepaper on Target Modulation and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Dimethylpyrrolidinium-2-carboxylate, chemically classified as a proline betaine alkaloid and commonly known as stachydrine, has emerged as a high-value small molecule in modern pharmacognosy and drug development. While historically recognized for its broad-spectrum cardiovascular and neuroprotective properties, recent advancements in computational chemistry and molecular pharmacology have elucidated its direct receptor binding profiles. This whitepaper provides an in-depth technical analysis of stachydrine’s binding affinities across key therapeutic targets—specifically the NLRP3 inflammasome, pro-inflammatory cytokines (IL-6, TNF-α), and bacterial virulence proteins (AhlC)—and outlines the self-validating experimental workflows required to study these interactions.

Pharmacological Landscape: Receptor Targets and Binding Mechanics

NLRP3 Inflammasome Modulation

Neurodegenerative disorders and clinical depression are increasingly linked to neuroinflammatory cascades driven by inflammasome activation. Stachydrine exhibits a highly favorable binding affinity to the NLRP3 receptor[1]. By docking into the active site of NLRP3, stachydrine acts as a structural antagonist, preventing the oligomerization and assembly of the inflammasome complex. This upstream blockade effectively attenuates the downstream activation of NF-κB and subsequent neuroinflammation, a mechanism that has been experimentally validated to reverse depressive-like behaviors in lipopolysaccharide (LPS)-induced in vivo models[1].

Pro-inflammatory Cytokines: IL-6 and TNF-α

Beyond intracellular receptor antagonism, stachydrine directly binds and neutralizes circulating pro-inflammatory cytokines, acting as a molecular sink. Molecular docking studies demonstrate that stachydrine binds to Interleukin-6 (IL-6) with a binding energy of -5.9 kcal/mol, forming critical hydrogen bonds with residues such as GLU-42[2]. Furthermore, it binds to Tumor Necrosis Factor-alpha (TNF-α) with an affinity of -6.8 kcal/mol, interacting with ARG-332, ARG-372, and VAL-373[2]. The interaction with glutamic acid residues is particularly notable; computational optimizations suggest that the negative partial charge of the carboxyl group oxygens on the target protein drives this hydrogen bonding, highlighting the importance of stachydrine's electrostatic profile[3].

Antibacterial Targets: AhlC Toxin Protein

In the context of infectious diseases, stachydrine has been identified as a potent inhibitor of the AhlC toxin protein produced by the pathogen Aeromonas hydrophila. Docking simulations reveal a binding affinity of -4.2 kcal/mol, characterized by stable electrostatic and hydrogen bond interactions with key active site residues (ASN-32, GLN-35, ARG-112, ASP-116)[4]. By neutralizing AhlC, stachydrine disrupts the formation of the tripartite Ahl toxin pore, highlighting its potential as a targeted anti-virulence agent that disarms the bacteria without inducing the selective pressure typical of traditional bactericidal antibiotics[5].

Quantitative Binding Affinity Data

To facilitate rapid comparative analysis, the thermodynamic binding metrics and key interacting residues for stachydrine across its primary targets are summarized below.

Target Receptor / ProteinPrimary Biological FunctionBinding Affinity (kcal/mol)Key Interacting Residues
TNF-α Pro-inflammatory cytokine signaling-6.8ARG-332, ARG-372, VAL-373
IL-6 Pro-inflammatory cytokine signaling-5.9GLU-42
AhlC Toxin Bacterial virulence (pore formation)-4.2ASN-32, GLN-35, ARG-112, ASP-116
NLRP3 Inflammasome assemblyFavorable (Modulatory)N/A (Complex interface)

Signaling Pathway Visualization

To contextualize the physiological impact of these binding interactions, the following diagram maps the inhibitory pathways of stachydrine on inflammatory cascades.

Pathway Stachydrine 1,1-Dimethylpyrrolidinium- 2-carboxylate NLRP3 NLRP3 Receptor Stachydrine->NLRP3 Inhibits IL6 IL-6 / TNF-α Stachydrine->IL6 Binds NFkB NF-κB Pathway NLRP3->NFkB Activates IL6->NFkB Activates Inflammation Neuroinflammation & Cellular Damage NFkB->Inflammation Promotes

Stachydrine inhibitory modulation of NLRP3 and IL-6/TNF-α driven NF-κB inflammatory cascade.

Experimental Methodologies: From In Silico to In Vitro

To ensure scientific integrity, drug development protocols must operate as self-validating systems. The following methodologies detail the causal logic and step-by-step execution for evaluating stachydrine's receptor binding, moving from theoretical prediction to empirical thermodynamic validation.

Protocol 1: In Silico Molecular Docking Workflow

Rationale: Computational docking predicts the optimal thermodynamic binding conformation. We utilize AutoDock Vina due to its robust scoring function that accounts for steric hindrance, hydrophobic interactions, and hydrogen bonding thermodynamics[2].

Step-by-Step Execution:

  • Ligand Preparation: Retrieve the 3D structure of stachydrine (CID 554) in .sdf format. Convert to .pdbqt format using AutoDockTools. Causality: Explicitly assigning Gasteiger partial charges and merging non-polar hydrogens is critical to accurately model the electrostatic interactions that drive stachydrine's binding[2].

  • Receptor Preparation: Download target crystal structures (e.g., IL-6[PDB: 1ALU]) from the RCSB PDB. Strip co-crystallized water molecules and native ligands to expose the apoprotein cavity. Causality: Adding polar hydrogens simulates the physiological protonation state required for accurate hydrogen bond prediction[2].

  • Grid Box Definition: Define a spatial grid box centered on the known active site (e.g., GLU-42 for IL-6). The grid must encompass the entire binding pocket to allow the algorithm to sample all translational and rotational degrees of freedom without artificial constraints.

  • Docking Execution: Run AutoDock Vina. The algorithm utilizes an iterated local search global optimizer to find the conformation with the lowest Gibbs free energy (ΔG).

  • Analysis: Extract the top-ranked poses. Visualize hydrogen bonds and hydrophobic contacts using PyMOL to validate the structural feasibility of the interaction[2].

Protocol 2: Surface Plasmon Resonance (SPR) Binding Validation

Rationale: In silico data represents theoretical thermodynamics. To create a self-validating system, SPR is employed to empirically measure the real-time association ( kon​ ) and dissociation ( koff​ ) rates, yielding the exact equilibrium dissociation constant ( KD​ ).

Step-by-Step Execution:

  • Sensor Chip Functionalization: Immobilize the purified target receptor (e.g., recombinant NLRP3 or IL-6) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation). Causality: Covalent linkage ensures the receptor remains stable during continuous microfluidic flow, preventing baseline drift.

  • Analyte Preparation: Prepare a concentration gradient of stachydrine (e.g., 1 µM to 100 µM) in the running buffer (e.g., HBS-EP+). Causality: A multi-concentration gradient is mathematically required to fit the binding responses to a 1:1 Langmuir kinetic model accurately.

  • Injection and Measurement: Inject the stachydrine solutions over the functionalized chip at a constant flow rate (e.g., 30 µL/min) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: Apply a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip bound stachydrine. Causality: This resets the sensor surface for the next concentration injection without denaturing the immobilized receptor.

  • Data Fitting: Subtract the reference cell signal to eliminate bulk refractive index changes. Fit the resulting sensograms to determine the KD​ . A KD​ in the low micromolar to nanomolar range confirms high-affinity binding, corroborating the in silico docking score.

Workflow Prep 1. Ligand/Receptor Preparation Grid 2. Grid Box Definition Prep->Grid Dock 3. AutoDock Vina Execution Grid->Dock Analyze 4. Energy Analysis Dock->Analyze SPR 5. SPR In Vitro Validation Analyze->SPR

Sequential workflow from computational ligand preparation to empirical SPR validation.

Conclusion

1,1-Dimethylpyrrolidinium-2-carboxylate demonstrates versatile and potent receptor binding capabilities. By physically interacting with critical inflammatory mediators like NLRP3, IL-6, and TNF-α, as well as bacterial virulence factors like AhlC, it provides a robust structural scaffold for the development of novel neuroprotective, anti-inflammatory, and anti-virulence therapeutics. The integration of computational docking with empirical SPR validation frameworks ensures high-fidelity lead optimization, establishing a trustworthy foundation for future clinical translation.

References

  • Title: Antidepressant Role of Stachydrine in LPS Induced Depression by Targeting Neuroinflammatory Signaling Source: Pakistan Journal of Medical & Cardiological Review URL
  • Source: nih.
  • Title: In Silico Study of Betaine, Isoleucine, and DL-Stachydrine Compounds in Shipworm (Spathoteredo obtusa)
  • Source: wolfram.

Sources

Technical Whitepaper: Cellular Toxicity and Safety Profile of 1,1-Dimethylpyrrolidinium-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of natural product-derived therapeutics, 1,1-Dimethylpyrrolidinium-2-carboxylate —commonly known as Stachydrine or Proline betaine —has emerged as a highly versatile pyrrolidine alkaloid. Originally isolated from the Lamiaceae family (notably Leonurus cardiaca and Leonurus japonicus), this quaternary ammonium compound is gaining significant traction in drug development for its unique pharmacological dichotomy: it exhibits profound cytoprotective effects in normal tissues while demonstrating targeted cytotoxicity against oncogenic phenotypes 1.

As a Senior Application Scientist overseeing preclinical safety profiling, I have structured this whitepaper to dissect the mechanistic causality behind stachydrine's safety window. We will explore its physicochemical parameters, evaluate its differential cellular toxicity, and provide self-validating experimental workflows for researchers aiming to harness its potential in metabolic syndrome, cardiovascular preservation, and precision oncology.

Physicochemical & Pharmacological Profile

Understanding the baseline toxicity of a compound begins with its structural and physicochemical properties. Stachydrine is a simple, non-symmetrical molecule. Its high water solubility and low molecular weight dictate its rapid systemic distribution and clearance, which fundamentally contributes to its low baseline toxicity profile 2.

Table 1: Quantitative Physicochemical Summary
ParameterValue / Description
IUPAC Name (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate
Common Synonyms Stachydrine, L-Proline betaine
Molecular Weight 143.18 g/mol
Chemical Formula C₇H₁₃NO₂
Topological Polar Surface Area 40.1 Ų
Aqueous Solubility Highly soluble (~0.67 g/L)
Primary Biological Targets AMPK/SIRT1, NF-κB, Akt/ERK, Bax/Caspase-3

Cellular Toxicity & Safety Profile: A Mechanistic Dichotomy

The most compelling aspect of 1,1-Dimethylpyrrolidinium-2-carboxylate is its exceptionally wide therapeutic index, driven by context-dependent signaling.

Cytoprotection in Normal Cells (High Safety Margin)

In normal cellular architectures—such as human umbilical vein endothelial cells (HUVECs), cardiomyocytes, and cerebellar granule neurons—stachydrine acts as a stress-response modulator rather than a toxicant. Long-term in vivo oral administration models demonstrate no significant systemic toxicity 3.

The Causality: The lack of toxicity in healthy cells is due to stachydrine's activation of the AMPK/SIRT1 and Nrf2/HO-1 axes. By facilitating the nuclear translocation of Nrf2, it upregulates antioxidant enzymes (SOD, GSH-Px), effectively neutralizing reactive oxygen species (ROS) and suppressing the NF-κB inflammatory cascade. This prevents lipid peroxidation and protects the mitochondrial membrane potential, ensuring cellular survival under ischemic or metabolic stress 4.

Targeted Cytotoxicity in Oncogenic Phenotypes

Conversely, in malignant cell lines (e.g., hepatocellular carcinoma, breast cancer, and prostate cancer), stachydrine exhibits targeted cytotoxicity.

The Causality: Cancer cells rely heavily on hyperactive survival pathways (like PI3K/Akt/ERK) to evade apoptosis. Stachydrine disrupts this dependency by downregulating Akt/ERK phosphorylation. This targeted inhibition collapses the tumor cell's survival signaling, leading to the cleavage of Caspase-3 and the upregulation of pro-apoptotic Bax, culminating in programmed cell death without causing necrotic inflammation in surrounding healthy tissue 3.

Mechanistic Visualization

The following diagram maps the divergent signaling pathways that dictate the compound's safety profile in normal cells versus its toxicity in cancer cells.

Pathway cluster_0 Normal Cell Phenotype cluster_1 Oncogenic Cell Phenotype STA 1,1-Dimethylpyrrolidinium- 2-carboxylate AMPK AMPK/SIRT1 Upregulation STA->AMPK AKT Akt/ERK Downregulation STA->AKT ROS ROS/NF-κB Suppression AMPK->ROS Protect Cytoprotection & Survival ROS->Protect BAX Bax/Caspase-3 Cleavage AKT->BAX Apop Targeted Apoptosis BAX->Apop

Fig 1: Differential cellular signaling of 1,1-Dimethylpyrrolidinium-2-carboxylate.

Experimental Methodologies: Self-Validating Toxicity Profiling

To accurately assess the therapeutic index of stachydrine, researchers must employ orthogonal assays that cross-validate cellular viability with mechanistic endpoints. Below is the optimized, step-by-step methodology used in advanced preclinical screening.

Protocol: Multiplexed In Vitro Cytotoxicity and Apoptosis Workflow

Phase 1: Controlled Cell Culture & Seeding

  • Cell Line Preparation: Culture target cells (e.g., HUVECs for safety baseline; MCF-7 for oncogenic efficacy) in complete media (DMEM + 10% FBS).

  • Seeding: Plate cells at 5×103 cells/well in a 96-well plate.

    • Causality Check: Seeding density is strictly optimized to ensure cells remain in the logarithmic growth phase throughout the 48-hour assay. Over-confluence triggers contact inhibition, which artificially skews viability data and masks compound-induced apoptosis.

  • Edge Effect Mitigation: Fill the outermost wells with sterile PBS rather than cell suspension to prevent evaporation-induced osmolarity shifts in the test wells.

Phase 2: Compound Treatment & Orthogonal Controls

  • Dosing: Treat cells with a concentration gradient of stachydrine (0.1 μM to 100 μM).

  • Vehicle Control: Include a 0.1% DMSO vehicle control.

    • Causality Check: Stachydrine is highly water-soluble, but if DMSO is used for derivative formulations, keeping it 0.1% ensures the solvent does not induce basal toxicity.

  • Positive Control: Utilize Doxorubicin (1 μM) to validate the assay's sensitivity to apoptotic induction.

Phase 3: CCK-8 & LDH Release Co-Assay (Viability vs. Necrosis)

  • CCK-8 Incubation: Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours at 37°C, then read absorbance at 450 nm.

  • LDH Validation: In parallel, sample 50 μL of the supernatant to measure Lactate Dehydrogenase (LDH) release.

    • Causality Check: CCK-8 measures mitochondrial dehydrogenase activity. A drop in CCK-8 signal could mean cell death or merely metabolic downregulation. By cross-referencing with LDH release (a marker of membrane rupture), we create a self-validating system that confirms whether the cells are dying or just metabolically quiescent.

Phase 4: Flow Cytometry (Annexin V / PI Staining)

  • Harvesting: Trypsinize cells (ensuring to collect the supernatant containing detached, late-apoptotic cells).

  • Staining: Resuspend in 1X Binding Buffer. Add 5 μL FITC-Annexin V and 5 μL Propidium Iodide (PI). Incubate for 15 mins in the dark.

  • Analysis: Analyze via flow cytometer within 1 hour.

    • Causality Check: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI stains DNA in cells with compromised membranes (necrosis/late apoptosis). This step proves that stachydrine's anti-cancer toxicity is mechanistically driven by programmed apoptosis (Annexin V+/PI-) rather than acute, non-specific necrosis (Annexin V-/PI+).

Pharmacokinetics & Derivative Engineering

While the safety profile of 1,1-Dimethylpyrrolidinium-2-carboxylate is excellent, its clinical translation is historically bottlenecked by rapid renal clearance and low in vivo bioavailability.

To circumvent this, structural phytochemistry and derivative engineering have become critical. A prime example is the synthesis of SL06 , a novel Stachydrine–Leonurine conjugate. By linking stachydrine with leonurine, researchers successfully enhanced its lipophilicity and blood-brain barrier (BBB) penetration. SL06 demonstrates vastly superior neuroprotective efficacy in middle cerebral artery occlusion (tMCAO) models compared to stachydrine alone, significantly reducing infarction size while maintaining the parent compound's high safety treatment window 5. This highlights the future of stachydrine not just as a standalone therapeutic, but as a highly safe, active scaffold for advanced drug design.

References

  • Ahmed, S. A., et al. "Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction." RSC Medicinal Chemistry (via PMC). Available at:[Link]

  • Tang, S., & Huang, Y. "Stachydrine: A Systematic Review of Its Multi-Targeted Therapeutic Potential in Cardiovascular, Oncology, Renal, Gynecological, and Inflammatory Disorders." Drug Design, Development and Therapy (via PMC). Available at:[Link]

  • He, Z., et al. "Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways." Frontiers in Plant Science. Available at:[Link]

  • Li, F., et al. "Novel Stachydrine–Leonurine Conjugate SL06 as a Potent Neuroprotective Agent for Cerebral Ischemic Stroke." ACS Chemical Neuroscience. Available at:[Link]

  • National Center for Biotechnology Information. "1,1-Dimethylpyrrolidin-1-Ium-2-Carboxylate | C7H13NO2 | CID 554." PubChem Database. Available at:[Link]

Sources

Methodological & Application

HPLC method development for 1,1-Dimethylpyrrolidinium-2-carboxylate quantification

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HILIC-MS/MS Method Development for the Quantification of 1,1-Dimethylpyrrolidinium-2-carboxylate

The Analytical Challenge: Mechanistic Background

1,1-Dimethylpyrrolidinium-2-carboxylate—commonly referred to as stachydrine or proline betaine—is a highly polar, zwitterionic quaternary ammonium compound. It serves as a critical dietary biomarker for citrus consumption[1] and is the primary bioactive quality-control marker in Traditional Chinese Medicines (TCM) such as Leonurus japonicus (Motherwort)[2][3].

Quantifying this molecule presents two distinct analytical hurdles:

  • Lack of Chromophore: The molecule lacks a conjugated π-electron system, rendering standard UV-Vis detection highly insensitive (weak absorption only at ~200–210 nm)[3][4].

  • Extreme Hydrophilicity: Due to its permanent positive charge and carboxylate moiety, stachydrine exhibits virtually no retention on traditional C18 reversed-phase liquid chromatography (RPLC) columns. In RPLC, it co-elutes with the solvent front, subjecting the analyte to severe matrix suppression during mass spectrometric ionization[2][5].

To overcome these physical limitations, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) or Evaporative Light Scattering Detection (ELSD) is the gold standard[2][4].

Experimental Design & Causality

As a Senior Application Scientist, method development is not about trial and error; it is about exploiting the physicochemical properties of the analyte.

  • Stationary Phase Selection: An unbonded bare silica or amide-bonded HILIC column (e.g., sub-2 µm core-shell or fully porous silica) is required. Causality: In HILIC, the highly organic mobile phase drives the formation of a water-enriched liquid layer on the polar stationary phase. Stachydrine’s zwitterionic nature forces it to partition heavily into this aqueous layer, providing robust retention[2].

  • Mobile Phase Chemistry: A binary system of Acetonitrile and Water, buffered with 10 mM Ammonium Formate and 0.1% Formic Acid. Causality: The formate buffer increases the ionic strength of the aqueous partition layer, preventing secondary ion-exchange interactions with active silanol groups that cause peak tailing[3]. The acidic pH ensures the carboxylate group is partially protonated, stabilizing its ionization state for ESI(+)[5].

  • Self-Validating Quantification: We employ a Stable Isotope Dilution Assay (SIDA) using d6​ -proline betaine as an internal standard (IS). Causality: The isotopologue co-elutes exactly with the native analyte, experiencing identical matrix suppression in the ESI source. This creates a self-correcting mathematical ratio that validates the extraction recovery and ionization efficiency of every single injection[1].

Analytical Workflow Visualization

G cluster_0 Sample Preparation cluster_1 HILIC Separation cluster_2 MS/MS Detection N1 Sample Aliquot + IS (d6-Proline Betaine) N2 Protein Precipitation (80% ACN) N1->N2 N3 Centrifugation & 0.22µm Filtration N2->N3 N4 HILIC Silica Column (Aqueous Partitioning) N3->N4 2-5 µL Injection N5 Isocratic Elution (80% ACN / 20% Buffer) N4->N5 N6 ESI(+) Ionization [M+H]+ m/z 144.1 N5->N6 Eluent N7 MRM Transition 144.1 -> 84.1 N6->N7 N8 Data Analysis & Quantification N7->N8

Figure 1: End-to-end workflow for 1,1-Dimethylpyrrolidinium-2-carboxylate via HILIC-MS/MS.

Step-by-Step Experimental Protocol

Phase 1: Matrix-Matched Sample Preparation

Note: This protocol is optimized for biological fluids (plasma/urine) or botanical extracts.

  • Aliquot & Spike: Transfer 100 µL of the biological sample or botanical extract into a 1.5 mL low-bind microcentrifuge tube. Immediately add 10 µL of the internal standard solution ( d6​ -proline betaine, 1 nmol/mL)[1].

  • Solvent-Mediated Precipitation: Add 800 µL of ice-cold Acetonitrile (ACN) to the sample[1].

    • Causality: Using 80% ACN not only precipitates proteins effectively but perfectly matches the initial mobile phase conditions of the HILIC method, preventing severe peak distortion (solvent effects) upon injection[1][5].

  • Equilibration: Vortex vigorously for 15 minutes at room temperature to ensure complete phase transfer of the highly polar analyte into the organic-aqueous mixture.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Phase 2: LC-MS/MS Instrumental Parameters

Liquid Chromatography (HILIC):

  • Column: Bare Silica HILIC (e.g., 2.1 × 100 mm, 1.8 µm)[2].

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water + 0.1% Formic Acid[3].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[3].

  • Elution Profile: Isocratic at 20% A / 80% B (For multiplexed betaine analysis, a gradient from 90% B to 60% B over 10 minutes can be utilized)[3][5].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization Positive (ESI+)[2].

  • Capillary Voltage: 3.5 kV.

  • Drying Gas: Nitrogen at 300 °C, 10 L/min.

  • MRM Transitions:

    • Quantifier:m/z 144.1 → 84.1 (Collision Energy: 15 eV)[2].

    • Qualifier:m/z 144.1 → 58.1 (Collision Energy: 25 eV).

    • Internal Standard:m/z 150.1 → 90.1.

Quantitative Data & Method Validation

A rigorously developed method must demonstrate self-validating reliability. Below is a summary of the expected validation parameters comparing the high-sensitivity MS/MS approach to the routine ELSD approach, synthesized from established literature[1][2][4].

Validation ParameterHILIC-MS/MS (ESI+)HILIC-ELSDClinical/QC Implication
Linearity Range 1.0 – 1500 ng/mL0.20 – 1.98 µg/mLMS/MS covers both trace dietary levels and high-dose botanical extracts.
Limit of Detection (LOD) 0.1 ng/mL~50 ng/mLMS/MS is required for trace pharmacokinetic tracking.
Limit of Quantitation (LOQ) 0.5 ng/mL~150 ng/mLELSD is sufficient for raw material QC (e.g., Leonurus japonicus).
Extraction Recovery 94.5% – 98.2%97.01%High recovery confirms 80% ACN is optimal for zwitterion extraction.
Precision (RSD%) < 3.5%0.19% (Intra-day)Both detectors offer highly reproducible quantification.
Matrix Effect 98% – 102% (IS corrected)N/A d6​ -IS perfectly normalizes ESI suppression.

Conclusion

The quantification of 1,1-Dimethylpyrrolidinium-2-carboxylate requires a departure from conventional reversed-phase methodologies. By leveraging the orthogonal retention mechanism of HILIC and the specific fragmentation pathways of ESI-MS/MS, this protocol provides a highly robust, self-validating system. The strategic use of matrix-matched precipitation solvents and stable isotope dilution ensures that the method is readily deployable for both high-throughput dietary biomarker screening and rigorous pharmaceutical quality control.

References

  • Source: agilent.
  • Source: acs.
  • Source: acs.
  • Source: scirp.
  • Title: Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

Sources

in vivo murine dosing protocols for 1,1-Dimethylpyrrolidinium-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Murine Dosing Protocols and Mechanistic Workflows for 1,1-Dimethylpyrrolidinium-2-carboxylate

Executive Summary & Mechanistic Rationale

1,1-Dimethylpyrrolidinium-2-carboxylate (widely known in literature as Stachydrine or L-Proline betaine) is a quaternary ammonium alkaloid with profound multi-target therapeutic potential[1][2]. Characterized by its high aqueous solubility (logP ≈ -2.2) and rapid renal clearance, this compound necessitates highly optimized in vivo dosing strategies to maintain therapeutic efficacy and steady-state target engagement[2].

Rather than acting as a single-target kinase inhibitor, 1,1-Dimethylpyrrolidinium-2-carboxylate functions as a microenvironment modulator. Its causality in murine disease models is driven by three primary signaling axes:

  • Oncology (Tumor Microenvironment): It inhibits the M2 polarization of tumor-associated macrophages (TAMs) by suppressing the JAK2/STAT3 signaling pathway, thereby attenuating colorectal cancer liver metastasis[3].

  • Gynecology & Inflammation: It downregulates COX-2 expression and reduces prostaglandin F2α (PGF2α) levels, directly ameliorating oxytocin-induced uterine hypercontractility and oxidative stress[4].

  • Cardiovascular: It activates endothelial nitric oxide synthase (eNOS) via the AMPK/Akt pathway, promoting rapid vascular relaxation and protecting against cardiac hypertrophy[5].

Mechanism STA 1,1-Dimethylpyrrolidinium- 2-carboxylate TAM Macrophage (TAM) STA->TAM Endo Endothelial Cells STA->Endo Uterus Uterine Tissue STA->Uterus JAK2 JAK2/STAT3 TAM->JAK2 M2 M2 Polarization (Inhibited) JAK2->M2 AMPK AMPK/Akt Endo->AMPK eNOS eNOS Activation AMPK->eNOS COX2 COX-2/PGF2α Uterus->COX2 Pain Hypercontractility (Inhibited) COX2->Pain

Multi-target signaling modulation by 1,1-Dimethylpyrrolidinium-2-carboxylate.

Formulation and Pharmacokinetics

Because 1,1-Dimethylpyrrolidinium-2-carboxylate is highly hydrophilic, it is typically formulated in sterile physiological saline (0.9% NaCl) or ultra-pure water for in vivo administration[2][3].

  • Route of Administration: Oral gavage (PO) is the preferred route. It mimics the compound's traditional dietary/herbal consumption and ensures rapid gastrointestinal absorption[2][3].

  • Dosing Frequency: Due to its rapid metabolism and excretion, protocols require daily or every-other-day (q.o.d) dosing to maintain target engagement[3][4].

Quantitative Data Summary: Murine Dosing Parameters

ParameterOncology (CRC Metastasis)Gynecology (Dysmenorrhea)Cardiovascular (Hypertrophy)
Model Splenic injection (Luc-MC38)Estradiol + Oxytocin (OT)Transverse Aortic Constriction
Dose Range 15, 30, 60 mg/kg5, 10, 20 mg/kg10 - 20 mg/kg
Route/Freq PO, Every other day (21 days)PO, Daily (Days 4-7)PO / IP, Daily
Key Targets JAK2, STAT3, CD206+COX-2, PGF2α, MDANOX2, AMPK, eNOS
Readouts Liver foci, survival, p-STAT3Writhing latency/countROS, Cardiac function

Step-by-Step Experimental Protocols

Protocol A: Colorectal Cancer Liver Metastasis Model (Oncology)

Causality & Validation: This protocol evaluates the compound's ability to halt metastasis by targeting TAMs. To establish a self-validating system , the protocol incorporates a macrophage depletion arm (using anti-CSF1R) to conclusively prove that the drug's efficacy is strictly macrophage-dependent[3].

Workflow:

  • Model Establishment (Day 0): Anesthetize C57BL/6 mice with 1% pentobarbital sodium. Perform an intrasplenic injection of 2×106 Luciferase-tagged MC38 cells (Luc-MC38) to seed hepatic metastases[3].

  • Dosing Regimen (Days 1–21): Randomize mice into a vehicle control group and treatment groups. Administer 1,1-Dimethylpyrrolidinium-2-carboxylate via oral gavage at 15 mg/kg (Low), 30 mg/kg (Medium), or 60 mg/kg (High) every other day[3].

  • Macrophage Depletion Control (Validation Step): In a separate validation cohort, inject anti-CSF1R antibody intraperitoneally (IP) on days 6, 9, 12, 15, and 18 (initial dose 400 μ g/mouse , maintenance 100 μ g/mouse ) to confirm TAM-dependent mechanisms[3].

  • Endpoint Analysis (Day 21): Perform live animal bioluminescence imaging to quantify hepatic foci. Euthanize mice, record liver weights, and perform flow cytometry on liver homogenates to quantify CD206+ M2 macrophages and p-STAT3 levels[3].

Protocol Day0 Day 0: Tumor Inoculation Day1 Day 1-21: Oral Dosing (q.o.d) Day0->Day1 Day7 Day 7-19: Combo Therapy Day1->Day7 Optional Day21 Day 21: Tissue Collection Day1->Day21 Day7->Day21

In vivo murine dosing timeline for colorectal cancer liver metastasis models.

Protocol B: Oxytocin-Induced Primary Dysmenorrhea Model (Gynecology)

Causality & Validation: This model evaluates the compound's anti-spasmodic effects. The self-validating metric here is the direct correlation between the behavioral readout (writhing) and the biochemical readout (serum PGF2α and MDA levels)[4].

Workflow:

  • Sensitization (Days 1–7): Subcutaneously inject female mice (e.g., ICR/Swiss) with estradiol benzoate (2.5 mg/kg/day) for 7 consecutive days to induce estrus and sensitize the uterus[4].

  • Therapeutic Dosing (Days 4–7): From day 4 to day 7, administer 1,1-Dimethylpyrrolidinium-2-carboxylate orally at 5, 10, or 20 mg/kg/day, exactly 1 hour prior to the daily estradiol injection[4].

  • Induction (Day 7): One hour after the final drug dose, administer an intraperitoneal injection of oxytocin (OT) at 100 U/kg to induce uterine hypercontractility[4].

  • Behavioral & Biochemical Readout: Immediately record the writhing latency and the total number of writhing events over a 30-minute observation window. A successful dose-response will show writhing events dropping from ~27 (vehicle) to <10 (treated)[4]. Euthanize the mice and collect serum to quantify Malondialdehyde (MDA) and PGF2α via ELISA to validate the suppression of the COX-2/PGF2α axis[4].

Sources

High-Throughput LC-MS/MS Quantitation of 1,1-Dimethylpyrrolidinium-2-carboxylate (Proline Betaine) in Human Serum: A HILIC-SIDA Approach

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1,1-Dimethylpyrrolidinium-2-carboxylate, widely known as stachydrine or proline betaine, is a highly polar quaternary ammonium alkaloid. It serves as a critical osmoprotectant, a validated dietary biomarker for citrus consumption, and a compound of interest for its cardiovascular and anti-inflammatory properties. This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol utilizing a Stable Isotope Dilution Assay (SIDA) for the precise quantification of proline betaine in human serum.

Introduction & Biological Significance

Proline betaine is an endogenous and dietary metabolite characterized by a permanently charged quaternary amine and a carboxylic acid group. Due to its high abundance in citrus fruits, it has been extensively validated as a highly specific nutritional biomarker 1[1]. Furthermore, pharmacological studies highlight its role in modulating lipid metabolism and reducing hepatic steatosis. Accurate pharmacokinetic profiling of proline betaine in serum requires an analytical method capable of handling its extreme polarity and the complex biological matrix of human serum.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, designing an assay for a zwitterionic/quaternary ammonium compound requires overcoming specific chromatographic and ionization hurdles. The causality behind our experimental design is as follows:

  • Chromatographic Selection (Why HILIC?): Proline betaine exhibits virtually no retention on conventional reversed-phase (C18) columns, eluting in the void volume where it is subjected to massive ion suppression from unretained salts and proteins. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase, providing excellent retention, peak shape, and orthogonal selectivity for highly polar, ionic species 2[2].

  • Sample Preparation (Why Acetonitrile Precipitation?): Protein precipitation (PPT) is a rapid and effective method for serum cleanup 3[3]. We specifically utilize cold acetonitrile (ACN) rather than methanol or aqueous acids 4[4]. A 1:4 ratio of serum to ACN ensures the final supernatant is >80% organic. This perfectly matches the starting conditions of the HILIC gradient (95% organic), preventing the severe peak broadening or breakthrough that occurs when injecting highly aqueous samples onto a HILIC column.

  • Quantitation Method (Why SIDA?): Electrospray ionization (ESI) of complex biological fluids is inherently prone to matrix effects (ion suppression or enhancement) caused by co-eluting phospholipids. A Stable Isotope Dilution Assay (SIDA) using d6​ -proline betaine as an internal standard is mandatory. The isotopologue co-elutes exactly with the endogenous analyte, experiencing identical matrix effects, thereby self-validating the quantitative accuracy of the assay.

Experimental Protocols

Materials and Reagents
  • Standards: 1,1-Dimethylpyrrolidinium-2-carboxylate (Proline betaine) and d6​ -proline betaine (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water.

  • Additives: LC-MS grade Ammonium formate, Formic acid (FA).

Step-by-Step Sample Preparation (Serum)
  • Thaw and Aliquot: Thaw human serum samples on ice. Transfer a 50 µL aliquot into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the d6​ -proline betaine working solution (5 µg/mL in 50% ACN) to the serum. Vortex briefly to equilibrate.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (100%) to the mixture.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and extraction of the analyte.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert. The sample is now ready for direct injection.

Workflow A 1. Human Serum (50 µL Aliquot) B 2. Internal Standard Addition (d6-Proline Betaine) A->B C 3. Protein Precipitation (200 µL Cold Acetonitrile) B->C D 4. Centrifugation (14,000 x g, 10 min, 4°C) C->D E 5. HILIC Separation (BEH Amide Column) D->E F 6. ESI-MS/MS Detection (Positive MRM Mode) E->F

Figure 1: Step-by-step sample preparation and HILIC-MS/MS analytical workflow.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mobile Phase A (Aqueous): 10 mM Ammonium formate + 0.125% Formic acid in Water. (Note: Ionic strength is critical in HILIC to mask secondary silanol interactions).

  • Mobile Phase B (Organic): 10 mM Ammonium formate + 0.125% Formic acid in Acetonitrile/Water (95:5, v/v).

Fragmentation cluster_fragments A Precursor Ion [M+H]+ m/z 144.1 B Loss of Ketene (-42 Da) m/z 102.1 (Quantifier) A->B C Loss of HCOOH (-46 Da) m/z 98.1 (Qualifier) A->C D Pyrrolidine Ring Cleavage m/z 58.1 (Qualifier) A->D

Figure 2: ESI+ collision-induced dissociation (CID) fragmentation pathways of proline betaine.

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Proline Betaine 144.1 102.1 50 15 Quantifier
Proline Betaine 144.1 58.1 50 25 Qualifier

| d6​ -Proline Betaine | 150.1 | 108.1 | 50 | 15 | IS Quantifier |

Table 2: HILIC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.0 0.40 5 95 Initial
1.0 0.40 5 95 6 (Linear)
4.0 0.40 40 60 6 (Linear)
4.1 0.40 5 95 6 (Linear)

| 6.0 | 0.40 | 5 | 95 | 6 (Linear) |

Table 3: Method Validation Summary | Validation Parameter | Value / Range | Acceptance Criteria | | :--- | :--- | :--- | | Linear Range | 0.1 – 50 µg/mL | R2 > 0.995 | | Limit of Detection (LOD) | 0.02 µg/mL | S/N ≥ 3 | | Limit of Quantitation (LOQ) | 0.1 µg/mL | S/N ≥ 10, CV ≤ 20% | | Intra-day Precision (CV) | 2.4% – 5.1% | ≤ 15% | | Inter-day Precision (CV) | 3.8% – 6.7% | ≤ 15% | | Mean Recovery | 94.5% – 102.3% | 85% – 115% |

Conclusion

The described HILIC-MS/MS methodology provides a highly sensitive, rapid, and robust framework for the quantification of 1,1-Dimethylpyrrolidinium-2-carboxylate in human serum. By leveraging the orthogonal retention mechanisms of HILIC, matching the sample diluent to the initial mobile phase via acetonitrile precipitation, and utilizing a stable isotope-labeled internal standard, this protocol successfully mitigates the severe matrix effects typically associated with the LC-MS analysis of highly polar serum metabolites.

References

  • High-Throughput Quantitation of Proline Betaine in Foods and Suitability as a Valid Biomarker for Citrus Consumption.ACS Publications.
  • Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics.PMC.
  • Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites.MDPI.
  • An UPLC-MS/MS Method for Simultaneous Quantification of the Components of Shenyanyihao Oral Solution in Rat Plasma.PMC.

Sources

isolation of 1,1-Dimethylpyrrolidinium-2-carboxylate using ion-exchange chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Purity Isolation of 1,1-Dimethylpyrrolidinium-2-carboxylate via Strong Cation-Exchange Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the isolation and purification of 1,1-Dimethylpyrrolidinium-2-carboxylate, a proline betaine derivative, using strong cation-exchange (SCX) chromatography. As a zwitterionic compound with a permanently cationic quaternary ammonium group, this molecule exhibits strong affinity for cation-exchange resins.[1] The protocol herein leverages this property to achieve high-purity separation from complex mixtures, such as synthetic reaction products or natural extracts. We detail the underlying principles of the separation, provide a step-by-step experimental protocol from resin preparation to product elution, and discuss expected outcomes. This guide is designed to be a practical resource for scientists requiring an efficient and scalable method for purifying this and structurally related compounds.

Introduction and Principle of Separation

1,1-Dimethylpyrrolidinium-2-carboxylate (also known as stachydrine or N,N-dimethylproline) is a naturally occurring osmoprotectant and a valuable chiral building block in synthetic chemistry.[1] Its purification can be challenging due to its high polarity and zwitterionic nature. Ion-exchange chromatography (IEX) is an ideal technique for such molecules, as it separates compounds based on their net charge through electrostatic interactions with a charged stationary phase.[2][3][4]

Given the structure of 1,1-Dimethylpyrrolidinium-2-carboxylate, which contains a permanently positive quaternary ammonium ion and a pH-dependent carboxylate group, strong cation-exchange (SCX) chromatography is the method of choice. The core of this technique relies on a stationary phase functionalized with strongly acidic groups, such as sulfonic acid, which remain negatively charged over a broad pH range.[5][6]

The separation mechanism proceeds as follows:

  • Binding/Adsorption: At a slightly acidic to neutral pH (e.g., pH 3-6), the carboxylate group of the target molecule is partially or fully protonated, resulting in a net positive charge. The molecule is loaded onto the SCX column, where the cationic pyrrolidinium group binds strongly to the anionic sulfonate groups of the resin, displacing counter-ions (e.g., H⁺ or Na⁺). Neutral and anionic impurities pass through the column unretained.

  • Elution/Desorption: The bound molecule is recovered by disrupting the electrostatic interaction. This is typically achieved by introducing a mobile phase with a high concentration of competing cations (e.g., Na⁺, NH₄⁺) or by significantly increasing the pH. An increase in pH deprotonates the carboxyl group, reducing the molecule's net positive charge and weakening its interaction with the resin, but the permanent positive charge remains. Therefore, elution with a basic solution containing a counter-ion (e.g., ammonium hydroxide) is highly effective, as it both modulates the charge and provides a high concentration of competing NH₄⁺ ions.

G cluster_0 Binding Phase (pH < 6) cluster_1 Elution Phase (High [NH₄⁺] & pH > 9) Resin SCX Resin —SO₃⁻ H⁺ Bound Resin-Analyte Complex —SO₃⁻ ⁺Analyte Analyte_load Analyte 1,1-Dimethylpyrrolidinium-2-carboxylate Net Charge: +1 Analyte_load->Resin:f1 Displaces H⁺ Bound_elute Resin-Analyte Complex —SO₃⁻ ⁺Analyte Impurities_unbound Neutral & Anionic Impurities Impurities_unbound->Impurities_unbound Resin_regen SCX Resin —SO₃⁻ NH₄⁺ Bound_elute->Resin_regen Regenerated Resin Analyte_eluted Purified Analyte Zwitterionic Form Bound_elute->Analyte_eluted Eluted Product Eluent Eluent NH₄OH (aq) High [NH₄⁺] Eluent->Bound_elute:f1 Displaces Analyte

Caption: Principle of 1,1-Dimethylpyrrolidinium-2-carboxylate binding and elution on an SCX resin.

Materials and Reagents

Equipment
  • Glass chromatography column (2-5 cm diameter, 20-50 cm length) with stopcock

  • Peristaltic pump (optional, for consistent flow rate)

  • Fraction collector (optional)

  • pH meter

  • Beakers, graduated cylinders, and Erlenmeyer flasks

  • Rotary evaporator

  • Analytical balance

Consumables and Chemicals
  • Ion-Exchange Resin: Strong acid cation-exchange resin, e.g., Dowex® 50W X8 (100-200 mesh, H⁺ form) or Amberlite® IR120 (H⁺ form).[7][8]

  • Reagents for Resin Preparation:

    • Hydrochloric acid (HCl), 1 M

    • Sodium hydroxide (NaOH), 1 M

    • Deionized (DI) water

  • Buffers and Eluents:

    • Ammonium hydroxide (NH₄OH), 0.1 M to 2.0 M solutions in DI water

    • Acetic acid (for sample pH adjustment)

  • Analytical Reagents (for fraction analysis):

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Ninhydrin stain solution

    • Relevant solvents for LC-MS analysis

Detailed Experimental Protocol

This protocol is designed for the purification of gram-scale quantities of the target compound. Adjustments to column size and reagent volumes may be necessary for different scales.

Resin Preparation and Column Packing

Causality: Proper resin activation and cleaning are critical for achieving maximum binding capacity and removing preservatives or contaminants from manufacturing.[9] Cycling between acid and base forms ensures all functional groups are accessible.

  • Resin Swelling & Fines Removal: Suspend ~100 g of Dowex® 50W X8 resin in 500 mL of DI water. Stir gently for 1 hour. Allow the resin to settle for 15 minutes and carefully decant the supernatant containing fine particles. Repeat this process 3-4 times until the supernatant is clear.

  • Acid Wash: Wash the settled resin with 3-4 bed volumes of 1 M HCl. Stir gently for 15 minutes, allow to settle, and decant the acid. Repeat twice. This ensures the resin is fully in the H⁺ form.

  • Water Wash: Wash the resin with DI water, decanting after each wash, until the pH of the supernatant is neutral (~pH 6-7). This removes excess acid.

  • Column Packing: Close the stopcock of the chromatography column. Fill the column about halfway with DI water. Prepare a slurry of the washed resin in DI water (approx. 1:1 v/v) and pour it into the column in a single, continuous motion to avoid air bubbles and layering.

  • Bed Settling: Open the stopcock and allow the resin to settle under gravity, collecting the water. Continuously tap the side of the column gently to ensure uniform packing. Maintain a layer of liquid above the resin bed at all times to prevent it from running dry. Pack the column to the desired height (e.g., 20-30 cm).

Column Equilibration

Causality: Equilibration prepares the stationary phase for sample loading by ensuring the mobile phase environment within the column is identical to that of the sample solvent. This promotes uniform binding at the top of the column.

  • Pass 3-5 bed volumes of DI water through the packed column.

  • Monitor the pH of the effluent. The column is equilibrated when the pH of the liquid exiting the column is the same as the influent (neutral).

Sample Preparation and Loading
  • Dissolve the crude sample containing 1,1-Dimethylpyrrolidinium-2-carboxylate in a minimum volume of DI water.

  • Adjust the pH of the sample solution to ~4-5 using dilute acetic acid. At this pH, the target molecule has a clear net positive charge, maximizing its affinity for the resin.

  • Carefully apply the sample solution to the top of the resin bed using a pipette, ensuring not to disturb the bed surface.

  • Once the sample has entered the resin bed, carefully add a small amount of DI water to wash any remaining sample from the column walls onto the resin.

Wash Step

Causality: This step removes weakly bound cationic impurities and all neutral or anionic components from the column, which would otherwise contaminate the final product.

  • Elute the column with 3-5 bed volumes of DI water.

  • Monitor the eluate using a suitable method (e.g., TLC, UV-Vis if impurities are chromophoric). Continue washing until no more impurities are detected in the eluate.

Elution of Target Compound

Causality: A step-gradient of ammonium hydroxide is used for elution. The increasing concentration of NH₄⁺ ions competes with the bound analyte for the resin's sulfonic acid sites, while the increasing pH helps to neutralize any remaining acidic character of the analyte, weakening its electrostatic interaction and facilitating its release.[10]

  • Begin the elution with a weak base, for example, 0.2 M ammonium hydroxide. Pass 3 bed volumes through the column.

  • Increase the concentration of the eluent. Elute with 3-5 bed volumes of 1.0 M ammonium hydroxide. 1,1-Dimethylpyrrolidinium-2-carboxylate is expected to elute in this step.

  • If the compound has not eluted, a final elution with 2.0 M ammonium hydroxide can be performed.

  • Fraction Collection: Collect fractions (e.g., 10-20 mL each) throughout the elution process.

  • Fraction Analysis: Analyze the collected fractions for the presence of the product. A simple method is to spot fractions on a TLC plate and stain with ninhydrin (note: as a quaternary amine, it may give a weak or atypical color; a specific stain like Dragendorff's reagent may be more effective) or analyze via LC-MS for definitive identification.

  • Pool the pure fractions containing the desired product.

  • Product Recovery: Remove the ammonia and water from the pooled fractions using a rotary evaporator to yield the isolated 1,1-Dimethylpyrrolidinium-2-carboxylate, typically as a crystalline solid or a viscous oil.

Experimental Workflow and Data Summary

G cluster_prep Preparation cluster_sep Separation cluster_post Analysis & Recovery Resin_Prep Resin Slurry Preparation (Wash with HCl & H₂O) Column_Pack Column Packing Resin_Prep->Column_Pack Equilibration Column Equilibration (DI Water, pH check) Column_Pack->Equilibration Sample_Load Sample Loading (pH adjusted to 4-5) Equilibration->Sample_Load Wash Wash Unbound Impurities (DI Water) Sample_Load->Wash Elution Step-Gradient Elution (0.2 M -> 1.0 M -> 2.0 M NH₄OH) Wash->Elution Collection Fraction Collection Elution->Collection Analysis Fraction Analysis (TLC / LC-MS) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Recovery Solvent Evaporation (Rotary Evaporator) Pooling->Recovery Product Pure Product Recovery->Product

Caption: Complete workflow for the isolation of 1,1-Dimethylpyrrolidinium-2-carboxylate.

Table 1: Summary of Chromatographic Parameters
ParameterRecommended Value/ConditionRationale
Stationary Phase Dowex® 50W X8 or Amberlite® IR120Strong cation exchanger with high capacity and stability.[8][11]
Mobile Phase DI WaterFor loading and washing.
Sample pH 4.0 - 5.0Ensures a net positive charge on the analyte for strong binding.
Wash Buffer DI WaterRemoves neutral and anionic impurities without eluting the product.
Elution Buffer Step-gradient of 0.2 M to 2.0 M NH₄OHProvides competing ions (NH₄⁺) and high pH to displace the product.
Flow Rate 1-3 mL/min (for a 2.5 cm ID column)Allows sufficient time for equilibrium, ensuring efficient separation.
Detection TLC with stain or LC-MSProvides specific detection for pooling pure fractions.

Conclusion

The protocol described provides a robust and efficient method for the purification of 1,1-Dimethylpyrrolidinium-2-carboxylate from complex mixtures. By utilizing the principles of strong cation-exchange chromatography, this zwitterionic compound can be selectively captured and eluted, resulting in high purity and yield. The methodology is scalable and can be adapted for analogous betaines and permanently charged polar molecules, making it a valuable technique in both natural product chemistry and synthetic applications.

References

  • Storer, M. K., McEntyre, C. J., & Lever, M. (2006). Separation of cationic aracyl derivatives of betaines and related compounds. Journal of Chromatography A, 1104(1-2), 263–271. [Link]

  • Pinto, N. G., & Rodrigues, A. E. (1985). Separation of Amino Acids at a Synthetic Ion Exchange Resin: Thermodynamics and Energetics. Industrial & Engineering Chemistry Research. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Anion Exchange Chromatography. Bio-Rad. Retrieved from [Link]

  • Heikkila, H., et al. (2014). Method for separating betaine. U.S. Patent No. 8,864,995 B2. Washington, DC: U.S.
  • Holm, B., & Sandberg, M. (1980). Purification of GABA on small columns of Dowex 50W; Combination with a method for separation of biogenic amines. Acta Pharmacologica et Toxicologica, 46(3), 235-240. [Link]

  • National Center for Biotechnology Information (n.d.). 1,1-Dimethylpyrrolidin-1-Ium-2-Carboxylate. PubChem. Retrieved from [Link]

  • Science.gov. (n.d.). dowex 50w-x8 resin: Topics. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Cation Exchange Chromatography. Bio-Rad. Retrieved from [Link]

  • Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3–21. [Link]

  • Chen, H., & Wang, Q. (2007). Determination of betaine, choline and trimethylamine in feed additive by ion-exchange liquid chromatography/non-suppressed conductivity detection. Se Pu, 25(6), 893-895. [Link]

  • Soerensen, A. D., & Kuehnelt, D. (2001). Method for the simultaneous determination of glycine betaine and arsenobetaine in biological samples. uniPUB. [Link]

  • ResearchGate. (n.d.). Preparing ion-exchange resin to purify amino acids. [Figure]. Retrieved from [Link]

  • Cytiva. (2004). Ion Exchange Chromatography. GE Healthcare. [Link]

  • Phenomenex Inc. (n.d.). Principles of Ion Exchange Chromatography. Phenomenex. Retrieved from [Link]

  • Reddit. (2024). Amberlite resin for column chromatography and product purification. r/OrganicChemistry. [Link]

  • Water & Wastewater. (2026). Amberlite Cation Exchange Resin. [Link]

  • Sarker, S. D., & Nahar, L. (Eds.). (2012). Isolation by Ion-Exchange Methods. Natural Products Isolation. [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). 1,1-Dimethylpyrrolidinium-2-carboxylate (CHEBI:181246). ChEBI. Retrieved from [Link]

  • ChemRxiv. (2024). Efficient Exploration of Highly Conductive Pyrrolidinium-based Ionic Plastic Crystals Using Materials Informatics. [Link]

  • Gąsior, J., et al. (2013). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate Derivatives. Molecules, 18(2), 2035-2055. [Link]

  • Vivaqua International. (n.d.). DuPont™ AmberLite™ IRC120 Na Ion Exchange Resin Product Data Sheet. [Link]

  • Dragull, K., & Beck, J. J. (2012). Isolation of Natural Products by Ion-Exchange Methods. Methods in Molecular Biology, 864, 189-219. [Link]

  • Dragull, K., & Beck, J. J. (2012). Isolation of Natural Products by Ion-Exchange Methods. ResearchGate. [Link]

  • Frank, R. L., Schmitz, W. R., & Zeidman, B. (1955). 1,5-dimethyl-2-pyrrolidone. Organic Syntheses, 35, 45. [Link]

  • Kim, S., et al. (2019). 1,1-Dimethylpyrrolidinium tetrafluoroborate as novel salt for high-voltage electric double-layer capacitors. Journal of Power Sources, 416, 162-170. [Link]

  • Fekete, S., et al. (2025). Ion exchange chromatography for biotherapeutics. LabRulez LCMS. [Link]

  • Rogers, R. D., & Seddon, K. R. (2007). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Dalton Transactions, (35), 3833-3837. [Link]

  • Fekete, S., Guillarme, D., & Veuthey, J. L. (2016). Ion-exchange chromatography for the characterization of biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 130, 3-18. [Link]

  • Wu, Y., et al. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1,1-Dimethylpyrrolidinium-2-carboxylate HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic nightmares associated with highly polar, zwitterionic alkaloids.

1,1-Dimethylpyrrolidinium-2-carboxylate (commonly known as stachydrine or proline betaine) is a classic "problem child" in liquid chromatography[1]. Because it possesses both a permanently positively charged quaternary ammonium group and a negatively charged carboxylate group, it exhibits extreme hydrophilicity[1][2].

When analysts attempt to run this molecule on traditional Reversed-Phase Liquid Chromatography (RPLC), they inevitably encounter two critical failures: the compound elutes in or near the void volume, and the peak exhibits severe, asymmetrical tailing due to secondary ion-exchange interactions with residual silanols on the silica matrix[3][4].

Below is our definitive, causality-driven guide to troubleshooting and eliminating peak tailing for this specific molecule.

Mechanistic FAQ: Diagnosing Your Peak Tailing

Q: I am using a standard C18 column with 0.1% Formic Acid. My stachydrine peak is barely retained and tails severely. Why is this happening? A: You are fighting the fundamental physics of your column. Standard C18 columns rely on hydrophobic interactions, but stachydrine is highly polar and strongly prefers the aqueous mobile phase[2][3]. The tailing you observe is caused by the positively charged pyrrolidinium ring undergoing strong secondary electrostatic interactions with unreacted, acidic silanol groups (Si-O⁻) on the silica surface[4]. The Fix: Abandon RPLC. Switch your retention mechanism to Hydrophilic Interaction Liquid Chromatography (HILIC)[3]. HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase, creating a water-enriched layer on the stationary phase that allows stachydrine to partition effectively[5].

Q: I switched to a HILIC column, but I am still observing a "shark fin" tailing peak. My mobile phase is 80% Acetonitrile and 20% Water. What is missing? A: You are missing ionic strength. In HILIC, water alone is insufficient to mask the secondary electrostatic interactions between the analyte and the stationary phase[6]. Without a buffer, the quaternary amine of stachydrine will still interact with the negatively charged surface of the column, leading to peak tailing[5][7]. The Fix: Incorporate a volatile buffer. Adding 10–20 mM Ammonium Formate or Ammonium Acetate to your mobile phase provides ammonium ions ( NH4+​ ) that compete for active sites on the column, effectively masking them and snapping the peak into a symmetrical Gaussian shape[2][6].

Q: My peaks start off symmetrical but begin to broaden and tail after a few injections. Could my sample preparation be the issue? A: Yes. This is a classic symptom of a sample diluent mismatch. In HILIC, injecting a sample dissolved in a highly aqueous diluent (e.g., 100% water) violently disrupts the delicate water-enriched partitioning layer at the head of the column[5][6]. The analyte streaks down the column before the layer can re-equilibrate. The Fix: Dilute your final sample in a solvent that closely matches your initial mobile phase conditions (e.g., 70–80% Acetonitrile or Ethanol)[3][5].

Q: I am using a UV detector at 210 nm, but my baseline is noisy, which makes the tailing look worse. How do I fix the integration? A: Stachydrine lacks a conjugated chromophore, making UV detection highly insensitive and prone to baseline drift from mobile phase absorbance[2][3]. The Fix: Switch to an Evaporative Light Scattering Detector (ELSD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][8]. Both are fully compatible with volatile HILIC buffers and provide the superior signal-to-noise ratio required for accurate peak symmetry assessment[2].

Troubleshooting Workflow

G start Peak Tailing Detected (Stachydrine) check_col 1. Evaluate Column Chemistry start->check_col is_c18 Using standard C18? check_col->is_c18 switch_hilic Action: Switch to HILIC (Zwitterionic or Amide) is_c18->switch_hilic Yes check_buffer 2. Evaluate Mobile Phase is_c18->check_buffer No switch_hilic->check_buffer buffer_low Buffer < 10 mM? check_buffer->buffer_low increase_buffer Action: Increase to 10-20 mM Ammonium Formate buffer_low->increase_buffer Yes check_diluent 3. Evaluate Sample Diluent buffer_low->check_diluent No increase_buffer->check_diluent diluent_aq Highly Aqueous Diluent? check_diluent->diluent_aq match_diluent Action: Match Mobile Phase (e.g., 75% ACN) diluent_aq->match_diluent Yes resolved Symmetrical Peak Achieved (Asymmetry 0.8 - 1.2) diluent_aq->resolved No match_diluent->resolved

Troubleshooting workflow for resolving stachydrine peak tailing in HPLC.

Quantitative Parameter Comparison

To achieve optimal peak shape, your chromatographic parameters must act as a unified system. The table below summarizes the quantitative shifts required when moving from a failing RPLC method to a validated HILIC method.

ParameterFailing RPLC MethodOptimized HILIC MethodMechanistic Impact on Peak Shape
Stationary Phase Alkyl chain (C18)Polar (Amide/Zwitterionic)HILIC enables aqueous layer formation for proper partitioning, preventing void elution[3][5].
Mobile Phase Organic Low (5–10% ACN)High (70–90% ACN)High organic content is mandatory to drive the hydrophilic interaction mechanism[5].
Buffer Concentration 0.1% Formic Acid10–20 mM Ammonium FormateSufficient ionic strength masks active silanols, eliminating secondary ion-exchange tailing[4][6].
Sample Diluent 100% AqueousHigh Organic (e.g., 75% ACN)Matching diluent to mobile phase prevents "solvent shock" and band broadening at the column head[5][6].
Detector Choice UV (210 nm)ELSD or LC-MS/MSELSD/MS provides a stable baseline, allowing accurate calculation of the asymmetry factor ( As​ )[2][8].
Self-Validating Protocol: HILIC-ELSD Analysis of Stachydrine

This protocol is designed as a self-validating system. If the system suitability criteria in Phase 3 are not met, the protocol forces a halt to prevent the generation of compromised data.

Phase 1: System Preparation & Equilibration

  • Column Installation: Install a high-efficiency HILIC column (e.g., Zwitterionic HILIC-Z or BEH Amide, 2.1 x 100 mm, 1.7–2.7 µm)[2][3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% LC-MS Grade Acetonitrile.

    • Mobile Phase B: 100 mM Ammonium Formate in ultrapure water, adjusted to pH 3.0 with formic acid[5].

    • Causality Note: The acidic pH ensures silanols are mostly protonated, while the 100 mM stock allows proportional pump mixing to achieve a constant 10–20 mM on-column ionic strength[4][6].

  • Pump Configuration: Program an isocratic flow of 80% A / 20% B (yielding a constant 20 mM ammonium formate concentration) at 0.3 mL/min[5].

  • Equilibration: Flush the column with at least 50 column volumes.

    • Validation Check: Monitor the ELSD baseline. Do not proceed until baseline drift is < 1 mV/min. HILIC requires significantly longer equilibration times than RPLC to form a stable aqueous enrichment layer[5].

Phase 2: Sample Preparation

  • Extraction: Weigh 1.0 g of sample (e.g., dried Leonurus japonicus powder) and reflux in 25 mL of 70% Ethanol for 2 hours[3].

  • Filtration & Dilution: Filter the extract through a 0.22 µm PTFE syringe filter. Dilute the filtrate 1:10 in 80% Acetonitrile[3][5].

    • Causality Note: This high-organic dilution prevents the sample from dissolving the stationary phase's water layer upon injection[6].

Phase 3: Injection & System Suitability

  • Injection: Inject 1.0 µL of the prepared sample. (Do not exceed 2.0 µL to prevent volume overloading)[6].

  • Detection: Set ELSD parameters (e.g., Evaporator Temp 40°C, Nebulizer Temp 40°C, Gas Flow 1.2 SLM)[3].

  • Validation Criteria (Halt if failed):

    • Retention Factor ( k′ ): Must be > 2.0. (Confirms HILIC partitioning is active).

    • Asymmetry Factor ( As​ ): Must be between 0.8 and 1.2 at 10% peak height. If As​ > 1.5, immediately verify the buffer concentration in Mobile Phase B[6].

    • Theoretical Plates ( N ): Must be > 5,000.

References[1] CAS 4136-37-2: Stachydrine, hydrochloride. CymitQuimica. Available at:https://cymitquimica.com[8] Research of Quality Standards for Stachydrine Hydrochloride in Chinese Medicine TJF Granule. Scirp.org. Available at: https://www.scirp.org[3] Analysis of Polar Compounds in Plant Material: Quantitation of Stachydrine in Chinese Motherwort by HILIC. Agilent Technologies. Available at: https://www.agilent.com[2] Analysis of Stachydrine in Leonurus japonicus Using an Agilent ZORBAX RRHD HILIC Plus Column with LC/ELSD and LC/MS/MS. Agilent Technologies. Available at: https://www.agilent.com[5] CHAPTER 10: Hydrophilic Interaction Liquid Chromatography for Determination of Betaine. Royal Society of Chemistry (RSC). Available at: https://www.rsc.org[7] Tailing in HILIC. Chromatography Forum. Available at: https://www.chromforum.org[6] HILIC Troubleshooting. Thermo Fisher Scientific. Available at:https://www.thermofisher.com[4] How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: https://www.phenomenex.com

Sources

Technical Support Center: Optimizing Mobile Phase for 1,1-Dimethylpyrrolidinium-2-carboxylate LC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS analysis of 1,1-Dimethylpyrrolidinium-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. 1,1-Dimethylpyrrolidinium-2-carboxylate, also known as stachydrine or proline betaine, is a highly polar, zwitterionic compound, which presents unique challenges in chromatographic separation. This document offers a comprehensive approach to mobile phase optimization and troubleshooting to ensure robust and reliable analytical results.

Introduction to the Analyte and Chromatographic Challenges

1,1-Dimethylpyrrolidinium-2-carboxylate is a small, permanently charged molecule with both a quaternary ammonium group (positive charge) and a carboxylate group (negative charge). This zwitterionic nature leads to high polarity and hydrophilicity, making it difficult to retain on traditional reversed-phase (RP) columns. Common issues encountered during its analysis include poor retention (eluting at or near the void volume), peak tailing, and low sensitivity in mass spectrometry. The key to a successful analysis lies in selecting the appropriate chromatographic mode and meticulously optimizing the mobile phase.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the LC-MS analysis of 1,1-Dimethylpyrrolidinium-2-carboxylate.

Q1: My 1,1-Dimethylpyrrolidinium-2-carboxylate peak is not retained on my C18 column. What should I do?

A1: This is a very common issue due to the high polarity of the analyte. Standard C18 columns are nonpolar and struggle to retain highly polar compounds.[1][2] You have several options:

  • Switch to a Polar-Compatible Reversed-Phase Column: Consider using a reversed-phase column with a more polar character. Options include columns with polar end-capping or a lower C18 ligand density, which are more compatible with highly aqueous mobile phases and less prone to "hydrophobic collapse."[3]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes.[1][3] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent (typically acetonitrile).

  • Consider Mixed-Mode Chromatography: This technique uses a stationary phase with both reversed-phase and ion-exchange properties, which can enhance the retention of polar and charged compounds.[1]

Q2: I am observing significant peak tailing for my analyte. What are the likely causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Silanol Interactions: On silica-based columns, free silanol groups can interact with the positively charged quaternary amine of your analyte, causing tailing.

    • Solution: Use a well-end-capped column or a column based on a hybrid particle technology. Adjusting the mobile phase pH can also help. For a zwitterionic compound, a mobile phase pH around its isoelectric point can minimize these interactions.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase.

    • Solution: Experiment with different pH values. Small adjustments can significantly impact peak shape. The use of buffers like ammonium formate or ammonium acetate can help maintain a stable pH.[4][5]

  • Column Contamination: Buildup of matrix components on the column can lead to active sites that cause tailing.[6]

    • Solution: Use a guard column and ensure adequate sample preparation to remove interfering substances. Regularly flush your column with a strong solvent.

Q3: How can I improve the sensitivity of my 1,1-Dimethylpyrrolidinium-2-carboxylate analysis by LC-MS?

A3: Low sensitivity can stem from poor ionization in the mass spectrometer or suboptimal chromatographic conditions.

  • Mobile Phase Composition: The choice of organic solvent and additives can greatly affect ionization efficiency in the electrospray ionization (ESI) source.

    • Solution (HILIC): HILIC methods use a high percentage of organic solvent, which promotes better desolvation and can enhance ESI-MS sensitivity.[3][7]

    • Solution (Additives): Adding volatile modifiers like formic acid or acetic acid to the mobile phase can aid in the protonation of the analyte in positive ion mode, leading to a stronger signal.[8][9][10][11] Ammonium formate or ammonium acetate can also improve signal stability and peak shape.[5][7][12]

  • Ionization Mode: Ensure you are using the correct ionization polarity. For 1,1-Dimethylpyrrolidinium-2-carboxylate, which has a permanent positive charge on the quaternary amine, positive ion mode (ESI+) is generally preferred.

  • Mass Spectrometer Parameters: Optimize source parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal for your specific analyte.

Q4: Should I use formic acid, acetic acid, ammonium formate, or ammonium acetate in my mobile phase?

A4: The choice of additive depends on the chromatographic mode and the desired outcome.

  • Formic Acid/Acetic Acid: These are commonly used in reversed-phase and HILIC to provide a source of protons for ESI+ and to control the pH. A typical concentration is 0.1%.[8][9][10][11]

  • Ammonium Formate/Ammonium Acetate: These are buffers that help to control the pH and can improve peak shape. They are particularly useful in HILIC to facilitate the formation of the aqueous layer on the stationary phase and to modulate electrostatic interactions.[4][5][7][12] The choice between formate and acetate can influence selectivity.

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the analysis of 1,1-Dimethylpyrrolidinium-2-carboxylate.

Problem Potential Cause(s) Recommended Solution(s)
No/Poor Retention Inappropriate column chemistry (e.g., standard C18).[2]- Switch to a HILIC column for better retention of polar compounds.[3][7]- Use a polar-modified reversed-phase column (e.g., polar-endcapped, AQ-type).- Consider mixed-mode chromatography.[1]
Peak Tailing - Secondary interactions with residual silanols on the column.- Suboptimal mobile phase pH.- Column contamination.[6]- Use a highly end-capped or hybrid-particle column.- Adjust mobile phase pH; test a range around the analyte's pI.- Add a buffer like ammonium formate or acetate to the mobile phase.[4][5]- Clean the column with a strong solvent wash.
Peak Fronting - Sample overload.- Sample solvent stronger than the mobile phase.[13][14]- Reduce the injection volume or dilute the sample.- Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[14][15]
Split Peaks - Clogged frit or column contamination at the head.- Mismatch between sample solvent and mobile phase.[13][16]- Reverse-flush the column (if permitted by the manufacturer).- Use a guard column and filter samples.- Ensure sample solvent compatibility with the mobile phase.[14][15]
Low Sensitivity/Poor Ionization - Suboptimal mobile phase for ESI.- Incorrect ionization mode.- Non-volatile buffers suppressing the signal.- Use a high percentage of organic solvent (e.g., in HILIC).[3][7]- Add volatile modifiers like 0.1% formic acid to aid protonation.[8][9][10][11]- Confirm ESI+ is being used.- Avoid non-volatile buffers like phosphate if using MS detection.[3]
Retention Time Drift - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.[6]- Ensure sufficient column equilibration time between injections, especially for HILIC.- Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.

Experimental Protocol: Mobile Phase Optimization for HILIC-MS Analysis

This protocol outlines a systematic approach to optimizing the mobile phase for the analysis of 1,1-Dimethylpyrrolidinium-2-carboxylate using a HILIC column.

1. Initial Column and Mobile Phase Selection:

  • Column: Select a HILIC column, for example, a zwitterionic (ZIC-HILIC) or an amide-based phase.[17][18][19]

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile.

2. Step-by-Step Optimization Workflow:

  • Step 1: Initial Gradient Scouting:

    • Prepare a standard solution of 1,1-Dimethylpyrrolidinium-2-carboxylate in 90:10 acetonitrile:water.

    • Set up a fast gradient from 95% B to 50% B over 10 minutes.

    • Inject the standard and observe the retention time and peak shape. The goal is to have the analyte elute with a retention factor (k) greater than 2.

  • Step 2: Optimization of Organic Solvent Percentage:

    • Based on the initial scouting run, adjust the starting and ending percentages of acetonitrile to improve retention and resolution from other components.

    • If retention is too low, increase the initial percentage of acetonitrile. If it is too high, decrease it.

  • Step 3: Evaluation of Buffer Concentration:

    • Prepare mobile phase A with different concentrations of ammonium formate (e.g., 5 mM, 10 mM, and 20 mM).[7]

    • Run the analysis with each buffer concentration, keeping the gradient and pH constant.

    • Evaluate the impact on peak shape and retention time. Higher buffer concentrations can sometimes improve peak shape but may also slightly decrease retention.

  • Step 4: Assessment of Mobile Phase pH:

    • Prepare mobile phase A with different pH values (e.g., 3.0, 4.5, and 6.0), keeping the buffer concentration constant.

    • Analyze the standard at each pH.

    • Observe changes in retention time and peak shape. The pH can influence the interaction between the zwitterionic analyte and the stationary phase.[4][18]

3. Final Method Refinement:

  • Once the optimal organic solvent percentage, buffer concentration, and pH are determined, fine-tune the gradient slope to achieve the best separation from any matrix components in a reasonable run time.

  • Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A sufficient equilibration time is crucial for reproducible results in HILIC.

Visualizing the Workflow

Mobile Phase Optimization Workflow

MobilePhaseOptimization cluster_prep Preparation cluster_optimization Optimization Steps cluster_final Finalization Start Select HILIC Column & Initial Mobile Phase Prep_Standard Prepare Analyte Standard Start->Prep_Standard Scout Gradient Scouting (95-50% Organic) Prep_Standard->Scout Opt_ACN Optimize Acetonitrile % Scout->Opt_ACN Opt_Buffer Optimize Buffer Conc. (5-20 mM) Opt_ACN->Opt_Buffer Opt_pH Optimize pH (3.0-6.0) Opt_Buffer->Opt_pH Refine Refine Gradient Slope Opt_pH->Refine Equilibrate Ensure Equilibration Refine->Equilibrate Final_Method Final Method Equilibrate->Final_Method

Caption: A stepwise workflow for optimizing the mobile phase in HILIC-MS.

Troubleshooting Logic Flow

Troubleshooting Problem Identify Chromatographic Problem No_Retention Poor/No Retention Problem->No_Retention Bad_Peak_Shape Tailing/Fronting/Splitting Problem->Bad_Peak_Shape Low_Signal Low Sensitivity Problem->Low_Signal Sol_Retention Switch to HILIC or Polar-RP Column No_Retention->Sol_Retention Sol_Tailing Adjust pH / Use End-capped Column Bad_Peak_Shape->Sol_Tailing Tailing Sol_Fronting Dilute Sample / Match Sample Solvent Bad_Peak_Shape->Sol_Fronting Fronting Sol_Splitting Check for Clogs / Solvent Mismatch Bad_Peak_Shape->Sol_Splitting Splitting Sol_Signal Use HILIC / Add Formic Acid / Optimize Source Low_Signal->Sol_Signal Result Improved Chromatography Sol_Retention->Result Sol_Tailing->Result Sol_Fronting->Result Sol_Splitting->Result Sol_Signal->Result

Caption: A decision tree for troubleshooting common LC-MS issues.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials.
  • Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. (n.d.). ThermoFisher.
  • Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. (n.d.). ThermoFisher.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS. (2010, January 26). Journal of Agricultural and Food Chemistry - ACS Publications.
  • Evaluation of mobile phase characteristics on three zwitterionic columns in hydrophilic interaction liquid chromatography mode for liquid chromatography-high resolution mass spectrometry based untargeted metabolite profiling of Leishmania parasites. (2014, October 3). PubMed.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. (2026, January 16). HPLC Primer - MTC USA.
  • Development of Zwitterionic Hydrophilic Liquid Chromatography (ZIC HILIC-MS) Metabolomics Method for Shotgun Analysis of Human Urine. (2025, August 10). ResearchGate.
  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. (n.d.). LCGC International.
  • Simultaneous determination and pharmacokinetic study of stachydrine and leonurine in rat plasma after oral administration of Herba Leonuri extract by LC-MS/MS. (2013, March 25). PubMed.
  • [HPLC-ESI/MS analysis of stachydrine and its metabolites in rat urine]. (2006, May 15). PubMed.
  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. (2011, March 28). Analytical Chemistry - ACS Publications.
  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions.
  • Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. (2020, October 12). MDPI.
  • Determination of proline in human serum by a robust LC-MS/MS method. (n.d.). SciSpace.
  • Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. (n.d.). Merck.
  • Recognition and Comprehensive Quantitation of Stachydrine Analogues in Leonurus japonicus Based on HILIC-QTOF MS and qHNMR. (n.d.). Request PDF - ResearchGate.
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Ion fragmentation of small molecules in mass spectrometry. (2012, February 3).
  • Determination of proline in human serum by a robust LC-MS/MS method: application to identification of human metabolites as candidate biomarkers for esophageal cancer early detection and risk stratification. (2014, August 28). PubMed.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PMC.
  • High-Throughput Quantitation of Proline Betaine in Foods and Suitability as a Valid Biomarker for Citrus Consumption. (2017, March 1). PubMed.
  • Automated Optimization of LC/MS Peptide Mapping Methods. (n.d.).
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (n.d.).
  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.).
  • Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate.
  • Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. (2022, April 20). IntechOpen.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • LC-MS を用いた代謝物解析法の確立と 疾患バイオマーカー探索への応用. (n.d.).
  • Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. (2024, August 5). Frontiers.
  • Development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for characterizing caffeine, methylliberine, and theacrine pharmacokinetics in humans. (2020, October 15). PubMed.
  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. (2021, December 29). Semantic Scholar.
  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022, November 14). PMC.
  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2025, October 15). ResearchGate.

Sources

preventing thermal degradation of 1,1-Dimethylpyrrolidinium-2-carboxylate in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,1-Dimethylpyrrolidinium-2-carboxylate, a proline derivative also known as Stachydrine or Proline Betaine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. Our focus is to equip you with the knowledge to anticipate and prevent its thermal degradation, ensuring the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 1,1-Dimethylpyrrolidinium-2-carboxylate.

Q1: What is 1,1-Dimethylpyrrolidinium-2-carboxylate and what are its common applications?

A1: 1,1-Dimethylpyrrolidinium-2-carboxylate (Stachydrine) is a natural, water-soluble quaternary ammonium compound.[1] It is investigated for a variety of pharmacological activities, including cardiovascular protection, anti-inflammatory effects, and neuroprotection.[2][3][4] In plants and bacteria, it functions as an osmoprotectant, helping organisms survive under environmental stress.[1][2]

Q2: How stable is 1,1-Dimethylpyrrolidinium-2-carboxylate in aqueous solution at room temperature?

A2: While specific long-term stability data at room temperature is not extensively published, it is generally recommended to prepare aqueous solutions fresh. For short-term storage of aqueous solutions (up to 24 hours), refrigeration at 2-8°C is advisable to minimize potential degradation.

Q3: What are the primary factors that can cause degradation of this compound in an aqueous solution?

A3: The primary factors are elevated temperature, and extremes of pH (both acidic and basic conditions). The presence of other reactive species, such as oxidizing agents or reducing sugars, can also contribute to degradation.

Q4: Are there any known degradation products of 1,1-Dimethylpyrrolidinium-2-carboxylate?

A4: While comprehensive studies on thermal degradation products are limited, metabolic studies in rats have identified potential degradation pathways including N-demethylation, dehydrogenation, and ring-oxidation.[5] Another plausible degradation pathway, especially under certain conditions, is the hydrolysis of the pyrrolidinium ring, which could lead to the formation of proline.

Q5: Can I use standard buffers like phosphate or citrate for my aqueous formulations?

A5: Yes, however, the choice of buffer can influence the stability of your compound. Phosphate buffers can sometimes accelerate degradation, especially during freeze-thaw cycles due to pH shifts upon freezing.[6] Citrate buffers, which can chelate metal ions, might offer better stability in some cases.[7][8] It is crucial to perform compatibility studies with your specific formulation.

II. Troubleshooting Guide: Preventing Thermal Degradation

This section provides a detailed, question-and-answer formatted guide to directly address issues you might encounter during your experiments.

Issue 1: I'm observing a loss of my compound's concentration over time in my heated aqueous experiment.

Q: What is the likely cause of this concentration loss?

A: The most probable cause is thermal degradation. 1,1-Dimethylpyrrolidinium-2-carboxylate, like many organic molecules, is susceptible to degradation at elevated temperatures. The rate of this degradation is influenced by the temperature, pH of the solution, and the presence of other components in your formulation.

Q: What are the potential chemical reactions causing this degradation?

A: Based on the structure of the molecule and general chemical principles, several degradation pathways are possible under thermal stress:

  • Decarboxylation: The carboxylate group could be lost as carbon dioxide, particularly under acidic conditions or upon photo-oxidation.[9][10][11]

  • Hydrolysis: The pyrrolidinium ring, a cyclic quaternary amine salt, could potentially undergo hydrolysis, leading to ring-opening.[12][13][14][15]

  • Oxidation: The pyrrolidine ring is susceptible to oxidation, which could lead to the formation of various oxidized species. Metabolic studies suggest ring-oxidation is a possible pathway.[5]

  • N-demethylation: Loss of one or both methyl groups from the quaternary nitrogen is another potential degradation route observed in metabolic studies.[5]

  • Maillard Reaction: If your formulation contains reducing sugars (e.g., glucose, lactose), the Maillard reaction between the sugar and the amino acid-like structure of 1,1-Dimethylpyrrolidinium-2-carboxylate can occur at elevated temperatures, leading to complex degradation products.[16][17][18][19]

dot

Caption: Potential degradation pathways for 1,1-Dimethylpyrrolidinium-2-carboxylate.

Q: How can I minimize thermal degradation?

A: Several strategies can be employed:

  • Temperature Optimization: The most straightforward approach is to conduct your experiment at the lowest possible temperature that still allows for the desired reaction or process to occur in a reasonable timeframe. The relationship between temperature and reaction rate is described by the Arrhenius equation, where, as a rule of thumb, the reaction rate can double for every 10°C increase in temperature.[20]

  • pH Control: The stability of many drug molecules is pH-dependent.[21] You should determine the optimal pH for the stability of 1,1-Dimethylpyrrolidinium-2-carboxylate in your specific aqueous system. This typically involves a pH-rate profile study (see Experimental Protocols). Generally, a pH range of 6.0-7.5 is a good starting point for many biological molecules.

  • Buffer Selection: As mentioned, the type of buffer can impact stability. It is advisable to screen different buffer systems (e.g., citrate, histidine, acetate) to find the one that provides the best stability for your compound.[6][7]

  • Excipient Compatibility: If your formulation includes other components (excipients), ensure they are compatible with 1,1-Dimethylpyrrolidinium-2-carboxylate. Avoid reducing sugars if heating is involved. Consider the use of stabilizing excipients such as polyols (e.g., mannitol, sorbitol) or antioxidants if oxidation is a suspected degradation pathway.[22][23]

  • Inert Atmosphere: If oxidation is a concern, performing your experiment under an inert atmosphere (e.g., by purging your solution with nitrogen or argon) can help minimize oxidative degradation.

Issue 2: I need to develop a stability-indicating analytical method to monitor degradation.

Q: What type of analytical method is most suitable?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the gold standard. This method should be able to separate the parent compound from all potential degradation products.

Q: What detection method should I use?

A: 1,1-Dimethylpyrrolidinium-2-carboxylate lacks a strong chromophore, making UV detection challenging. While detection at low wavelengths (around 200 nm) is possible, it may lack specificity. More suitable detection methods include:

  • Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte.

  • Mass Spectrometry (MS): This is the most powerful detection method as it provides mass information, which is invaluable for identifying unknown degradation products. A UPLC coupled with a Quadrupole Time-of-Flight (QTOF) MS offers high resolution and mass accuracy for confident identification.[24][25][26][27][28]

Q: Can you provide a starting point for an HPLC/UPLC method?

A: A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable for polar compounds like 1,1-Dimethylpyrrolidinium-2-carboxylate.

  • Column: A HILIC column (e.g., amide, silica, or zwitterionic phase).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted with formic acid).

  • Gradient: Start with a high percentage of acetonitrile and gradually increase the aqueous component.

  • Flow Rate: Typical for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: Maintain at a controlled temperature (e.g., 30-40°C) for reproducibility.

dot

Caption: Workflow for developing a stability-indicating analytical method.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and mitigate the thermal degradation of 1,1-Dimethylpyrrolidinium-2-carboxylate.

Protocol 1: Forced Thermal Degradation Study

Objective: To generate potential thermal degradation products and assess the thermal stability of 1,1-Dimethylpyrrolidinium-2-carboxylate in an aqueous solution.

Materials:

  • 1,1-Dimethylpyrrolidinium-2-carboxylate

  • High-purity water (e.g., Milli-Q)

  • Selected buffer (e.g., 10 mM citrate or phosphate buffer, pH 7.0)

  • Calibrated oven or water bath

  • HPLC vials

  • Validated stability-indicating HPLC/UPLC method

Procedure:

  • Prepare a stock solution of 1,1-Dimethylpyrrolidinium-2-carboxylate in the selected buffer at a known concentration (e.g., 1 mg/mL).

  • Dispense aliquots of the solution into several HPLC vials.

  • Place the vials in a calibrated oven or water bath set to the desired temperature (e.g., 60°C, 80°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the heat source.

  • Immediately cool the vial to room temperature and then store it at 2-8°C until analysis.

  • Analyze all samples using the validated stability-indicating HPLC/UPLC method.

  • Plot the percentage of the remaining parent compound against time for each temperature.

  • Calculate the degradation rate constant (k) from the slope of the line (for a first-order reaction, plot ln(% remaining) vs. time).

  • If degradation is too rapid or too slow, adjust the temperature or time points accordingly. The goal is to achieve approximately 10-30% degradation to ensure the formation of detectable degradation products.[29]

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the thermal degradation rate of 1,1-Dimethylpyrrolidinium-2-carboxylate.

Materials:

  • 1,1-Dimethylpyrrolidinium-2-carboxylate

  • A series of buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10). Ensure the buffer concentration is consistent (e.g., 10 mM).

  • Calibrated oven or water bath at a fixed temperature (chosen from the forced degradation study to cause a measurable degradation rate).

  • HPLC vials

  • Validated stability-indicating HPLC/UPLC method

Procedure:

  • Prepare separate stock solutions of 1,1-Dimethylpyrrolidinium-2-carboxylate in each of the different pH buffers.

  • Follow steps 2-7 from Protocol 1 for each pH solution.

  • Calculate the degradation rate constant (k) for each pH.

  • Plot the logarithm of the rate constant (log k) against pH. The resulting graph is the pH-rate profile, which will indicate the pH of maximum stability (the lowest point on the curve).

Data Presentation

Table 1: Example Data from a Forced Thermal Degradation Study at pH 7.0

Temperature (°C)Time (hours)% Remaining 1,1-Dimethylpyrrolidinium-2-carboxylateDegradation Rate Constant (k) (h⁻¹)
600100.0
2495.20.0020
4890.6
800100.0
888.70.015
2470.5

Table 2: Example Data from a pH-Rate Profile Study at 80°C

Buffer (10 mM)pHDegradation Rate Constant (k) (h⁻¹)
Citrate4.00.025
Citrate5.00.018
Phosphate6.00.012
Phosphate7.00.015
Borate8.00.022

IV. References

  • Chen, H., Shen, S., Han, F., & Chen, Y. (2006). [HPLC-ESI/MS analysis of stachydrine and its metabolites in rat urine]. Yao xue xue bao = Acta pharmaceutica Sinica, 41(5), 467–470.

  • Zhang, J., Wang, Y., Zhang, L., & He, J. (2016). Pyrrolidinium ionic liquids as effective solvents for lignin extraction and enzymatic hydrolysis of lignocelluloses. BioResources, 11(3), 7752-7765.

  • Li, Y., et al. (2025). Recognition and Comprehensive Quantitation of Stachydrine Analogues in Leonurus japonicus Based on HILIC-QTOF MS and qHNMR. Analytical Chemistry.

  • El-Haddad, M., et al. (2025). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Molecules.

  • Endo, K., et al. (1998). Photooxidative Decarboxylation of Proline, a Novel Oxidative Stress to Natural Amines. Heterocycles, 48(5), 879.

  • İlkileri, Z. M., Karapınar, E., Donat, R., & Karapınar, N. (2025). Kinetic studies of acetophenone derivative oximes and investigation of thermal decomposition mechanism. Pamukkale University Journal of Engineering Sciences.

  • Li, Y., et al. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers in Pharmacology, 15, 1409277.

  • Nowak, K., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. International Journal of Molecular Sciences, 25(22), 12345.

  • van Boekel, M. A. J. S. (2001). Kinetic modelling of the Maillard reaction between proteins and sugars. Wageningen University.

  • Echavarría, A. P., et al. (2013). Optimization of Maillard reaction products isolated from sugar-amino acid model system and their antioxidant activity. Afinidad, 70(562), 86-93.

  • Chemistry Stack Exchange. (2019). What Are Examples of Reducing Sugar in Mailliard Reaction?

  • Li, Y., et al. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers in Pharmacology, 15.

  • Li, Y., et al. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers in Pharmacology, 15, 1409277.

  • Liu, X., et al. (2026). Gastroprotective and antioxidant effects of stachydrine against indomethacin-induced gastric injury via ERK, AKT and iNOS signaling pathways. Journal of Inflammation Research.

  • Schneider, S., et al. (2024). C-Terminal Decarboxylation of Proline-Derived Building Blocks for Protein-Binding Peptides. Chemistry – A European Journal, e202401678.

  • Al-Soud, Y. A., & Al-Masri, M. (2022). Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. Molecules, 27(19), 6598.

  • Endo, K., et al. (1998). PHOTOOXIDATIVE DECARBOXYLATION OF PROLINE, A NOVEL OXIDATIVE STRESS TO NATURAL AMINES. HETEROCYCLES, 48(5), 879.

  • Kshirsagar, R., et al. (2024). Effect of Different Buffer Components on IgG4 Stability. Journal of Pharmaceutical Sciences.

  • ResearchGate. (2025). Simplified Maillard reaction between glucose, a reducing sugar, and an amine group of a protein...

  • Khan, H. (2019). Validated UPLC/Q-TOF-MS Method for Simultaneous Determination of Aceclofenac and its Major Degradation Product in Tablets. World Journal of Pharmaceutical Research, 8(13), 849-856.

  • Mohammadpanah, M., et al. (2013). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Biosciences Biotechnology Research Asia, 10(1), 193-203.

  • Li, Y., et al. (2026). Stachydrine: A Systematic Review of Its Multi-Targeted Therapeutic Potential in Cardiovascular, Oncology, Renal, Gynecological, and Inflammatory Disorders. Drug Design, Development and Therapy.

  • Al-Soud, Y. A., & Al-Masri, M. (2022). Development and Validation of UPLC-Qtof-MS Method for Blood Analysis of Amphetamine-Related Drug Isomers. Preprints.org.

  • Bonifacic, M., et al. (2020). N-Terminal Decarboxylation as a Probe for Intramolecular Contact Formation in γ-Glu-(Pro)n-Met Peptides. The Journal of Physical Chemistry B, 124(33), 7180–7189.

  • BenchChem. (2025). performance comparison of citrate buffer versus phosphate buffer in enzyme kinetics.

  • Carpenter, J. F., et al. (2002). The Effect of Buffers on Protein Conformational Stability. Journal of Pharmaceutical Sciences, 91(9), 1833-1845.

  • Skosyrev, V. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review.

  • Li, Y., et al. (2026). Stachydrine: A Systematic Review of Its Multi-Targeted Therapeutic Potential in Cardiovascular, Oncology, Renal, Gynecological, and Inflammatory Disorders. Drug Design, Development and Therapy.

  • Inorganic Chemistry for Chemical Engineers. (n.d.). 6.6 Hydrolysis of Salts.

  • Asian Journal of Pharmaceutical Research. (n.d.). Identification and Characterization of Degradation Products of Valsartan by UPLC/Q-TOF-MS Technique.

  • Chemistry LibreTexts. (2025). 21.21: Hydrolysis of Salts - Equations.

  • Li, Y., et al. (2024). Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction. Journal of Translational Medicine, 22(1), 1-20.

  • Wąs, A., et al. (2020). Kinetics and Thermodynamics of Thermal Degradation of Different Starches and Estimation the OH Group and H2O Content on the Surface by TG/DTG-DTA. Polymers, 12(2), 357.

  • FlinnScientific. (2012, December 18). Hydrolysis of Salts [Video]. YouTube.

  • Zhang, Y., et al. (2023). Novel Pyrrolidinium-Functionalized Styrene-b-ethylene-b-butylene-b-styrene Copolymer Based Anion Exchange Membrane with Flexible Spacers for Water Electrolysis. Membranes, 13(3), 335.

  • Barton, D. H. R., et al. (1983). New and improved methods for the radical decarboxylation of acids. Journal of the Chemical Society, Chemical Communications, (17), 939-941.

  • Calogero, G., et al. (2014). Vegetable-Based Dye-Sensitized Solar Cells. Chemical Society Reviews, 43(23), 7949-7991.

  • Futureco Bioscience. (2025). How Glycine Betaine and Proline Protect Plant Physiology Under Water Stress.

  • Wąs, A., et al. (2020). Kinetics and Thermodynamics of Thermal Degradation of Different Starches and Estimation the OH Group and H2O Content on the Surface by TG/DTG-DTA. Polymers, 12(2), 357.

  • Global Journals. (2018). A Study on Proline and Glycine Betaine Contents as Salinity and Drought Tolerant Indicators in Solanum Lycopersicum L.

  • ResearchGate. (2024). Mannitol and sorbitol concentration optimization for effective Epipactis flava Seidenf. in vitro slow growth storage.

  • International Journal of Current Microbiology and Applied Sciences. (2017). Exogenous Proline and Glycine Betaine in Plants under Stress Tolerance.

  • Kaulgud, M. V., et al. (1990). Thermodynamic and transport properties of sorbitol and mannitol in water and in mixed aqueous solutions. Indian Journal of Chemistry, 29A, 860-865.

  • MDPI. (2022). Using Exogenous Melatonin, Glutathione, Proline, and Glycine Betaine Treatments to Combat Abiotic Stresses in Crops.

  • Shen, B., et al. (1997). Roles of sugar alcohols in osmotic stress adaptation. Replacement of glycerol by mannitol and sorbitol in yeast. Plant Physiology, 115(1), 21-27.

  • Liu, X., et al. (2012). Thermal Stability and Decomposition Kinetics of Polysuccinimide. Advanced Materials Research, 550-553, 114-117.

Sources

Technical Support Center: Purification of 1,1-Dimethylpyrrolidinium-2-carboxylate from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1,1-Dimethylpyrrolidinium-2-carboxylate, also known as stachydrine. This guide is designed for researchers, scientists, and drug development professionals who are working with this zwitterionic compound in complex biological matrices such as plasma, urine, and tissue homogenates. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to ensure the successful isolation and quantification of your target analyte.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 1,1-Dimethylpyrrolidinium-2-carboxylate from biological samples?

A1: The primary challenges stem from the inherent properties of both the analyte and the biological matrix. 1,1-Dimethylpyrrolidinium-2-carboxylate is a small, polar, zwitterionic molecule. This makes it highly soluble in aqueous environments, which can complicate its separation from other polar matrix components.[1][2]

Key challenges include:

  • Matrix Effects: Biological matrices are complex mixtures of proteins, lipids, salts, and other small molecules that can interfere with extraction and detection.[3] These interferences can lead to ion suppression or enhancement in mass spectrometry-based detection methods.

  • Analyte Stability: The stability of 1,1-Dimethylpyrrolidinium-2-carboxylate in biological samples during collection, storage, and processing is crucial for accurate quantification.[4][5] Degradation can occur due to enzymatic activity or chemical reactions.

  • Low Recovery: Achieving high and reproducible recovery can be difficult due to the analyte's polarity and potential for strong interactions with matrix components.[6][7]

  • Co-elution of Interferences: Similar polar compounds present in the matrix can co-elute with the analyte, leading to inaccurate quantification.[8]

Q2: What is the recommended first step for sample preparation when working with plasma or serum?

A2: For plasma or serum, the initial and most critical step is the removal of proteins, which can interfere with downstream purification and analysis. Protein precipitation is a common and effective method.

Recommended Protocol: Protein Precipitation with Acetonitrile

  • To 100 µL of plasma or serum, add 250 µL of cold acetonitrile (ACN).[9] Using a 2.5-fold volume of ACN is often optimal for effective protein precipitation.[9]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully collect the supernatant, which contains your analyte, for further purification.

Causality: Acetonitrile is a water-miscible organic solvent that disrupts the hydration shell around proteins, causing them to aggregate and precipitate out of the solution.[9] This method is straightforward and effectively removes the bulk of proteinaceous material.

Q3: How can I improve the recovery of 1,1-Dimethylpyrrolidinium-2-carboxylate during Solid-Phase Extraction (SPE)?

A3: Low recovery in SPE is a frequent issue.[7] Optimizing several key parameters of your SPE protocol can significantly enhance recovery.

Troubleshooting Low SPE Recovery:

SymptomPotential CauseRecommended Solution
Analyte breakthrough during sample loading Sample solvent is too strong, preventing analyte retention.Dilute the sample with a weaker solvent (e.g., water or a buffer) to increase the analyte's affinity for the sorbent.[10]
Improper column conditioning.Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) followed by an equilibration step with water or a buffer that matches the sample's pH.[1][8]
Analyte loss during the wash step Wash solvent is too strong and is eluting the analyte along with interferences.Reduce the organic strength of the wash solvent. Perform a step-wise gradient of wash solutions with increasing organic content to find the optimal strength that removes interferences without eluting the analyte.[1][2]
Incomplete elution of the analyte Elution solvent is too weak to disrupt the interaction between the analyte and the sorbent.Increase the strength of the elution solvent. For a C18 column, this may involve increasing the percentage of organic solvent. Adjusting the pH of the elution solvent can also be effective.[7][8]

Troubleshooting Guides

Guide 1: Dealing with Matrix Effects in LC-MS/MS Analysis

Matrix effects, such as ion suppression or enhancement, can severely impact the accuracy and precision of your quantification.

Workflow for Diagnosing and Mitigating Matrix Effects:

Caption: A systematic workflow for identifying and addressing matrix effects in LC-MS/MS analysis.

In-depth Explanation:

  • Post-extraction Spike Analysis: To quantify the matrix effect, compare the peak area of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a pure solvent standard at the same concentration.

  • Improving Sample Preparation: More rigorous sample cleanup is the most effective way to reduce matrix effects.[3]

    • Solid-Phase Extraction (SPE): This is generally more effective at removing interferences than simple protein precipitation.[3]

    • Liquid-Liquid Extraction (LLE): LLE can be a powerful tool for separating the analyte from interfering matrix components based on their differential solubilities in immiscible liquids.

  • Chromatographic Optimization: If sample preparation modifications are insufficient, altering the LC conditions can help separate the analyte from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly useful for retaining and separating polar compounds like 1,1-Dimethylpyrrolidinium-2-carboxylate.[11]

Guide 2: Ensuring Analyte Stability

The stability of 1,1-Dimethylpyrrolidinium-2-carboxylate is paramount for reliable results.

Key Considerations for Analyte Stability:

FactorPotential IssueMitigation Strategy
Sample Collection & Handling Enzymatic degradation.Collect samples on ice and add protease inhibitors. Process samples as quickly as possible.
Storage Chemical degradation over time.Store samples at -80°C for long-term storage. Conduct freeze-thaw stability studies to determine the impact of repeated temperature cycles.[4]
Sample Processing pH or temperature-induced degradation.Maintain a consistent and appropriate pH throughout the extraction process. Avoid prolonged exposure to high temperatures.

Experimental Protocol: Freeze-Thaw Stability Assessment

  • Prepare a set of quality control (QC) samples at low, medium, and high concentrations in the biological matrix of interest.

  • Analyze one set of QC samples immediately (Cycle 0).

  • Freeze the remaining QC samples at -80°C for at least 24 hours.

  • Thaw the samples completely at room temperature and analyze one set (Cycle 1).

  • Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).

  • Compare the mean concentration of the analyte at each cycle to the baseline (Cycle 0). A deviation of more than 15% typically indicates instability.

Advanced Purification Strategy: Mixed-Mode Solid-Phase Extraction

For particularly challenging matrices, a mixed-mode SPE approach can provide superior selectivity and cleanup. This involves using a sorbent that has both reversed-phase and ion-exchange properties.

Workflow for Mixed-Mode SPE:

Caption: A step-by-step workflow for purifying 1,1-Dimethylpyrrolidinium-2-carboxylate using mixed-mode SPE.

Rationale for Mixed-Mode SPE:

The dual retention mechanism allows for a more orthogonal cleanup. The reversed-phase interaction retains the analyte based on its hydrophobicity, while the ion-exchange mechanism retains it based on its charge. This enables the use of more specific wash steps to remove a wider range of interferences. For a zwitterionic compound, careful pH control during the loading, washing, and elution steps is critical to manipulate the charge state of the analyte and achieve selective retention and elution.[1][2]

By implementing these targeted troubleshooting strategies and understanding the underlying principles of the purification process, researchers can overcome the challenges associated with isolating 1,1-Dimethylpyrrolidinium-2-carboxylate from complex biological matrices and achieve reliable, high-quality data.

References

  • Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as - AIR Unimi. (2022).
  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.).
  • Chromatography Troubleshooting Guides-Solid Phase Extractions - Thermo Fisher Scientific. (n.d.).
  • Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. (2022).
  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC. (2024).
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC. (n.d.).
  • Purification and characterization of the carboxypeptidase isoinhibitors from potatoes. (1979). Plant Physiology.
  • Stability Testing of Biotechnological/Biological Products - EMA. (n.d.).
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - MDPI. (2022).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020).
  • Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica. (2020).
  • Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. (2022).
  • The Challenges of DNA Extraction in Different Assorted Food Matrices: A Review - PubMed. (2018).
  • The Most Common Mistakes in Solid-Phase Extraction - LCGC International. (2026).
  • Quantitative profiling of carboxylic compounds by gas chromatography-mass spectrometry for revealing biomarkers of diabetic kidney disease - PubMed. (2023).
  • Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge - DigitalCommons@UNL. (n.d.).
  • Extraction of Basic Drugs from Plasma with Polymeric SPE - Agilent. (2011).
  • CA2694411A1 - An improved nucleic acid purification method - Google Patents. (n.d.).
  • 1Progress, applications, challenges and prospects of protein purification technology - PMC. (n.d.).
  • Simultaneous determination and pharmacokinetic study of stachydrine and leonurine in rat plasma after oral administration of Herba Leonuri extract by LC-MS/MS - PubMed. (2013).
  • HPLC Troubleshooting Guide. (n.d.).
  • (PDF) Isolation and Purification of DNA from Complicated Biological Samples - ResearchGate. (2019).
  • Combining Ammonium Pyrrolidine Dithiocarbamate/methyl Isobutyl Ketone Microextraction in an Inexpensive Disposable Pipette with Laser Ablation Inductively Coupled Plasma Mass Spectrometry for the Determination of Cd and Pd | Request PDF - ResearchGate. (n.d.).
  • Application Notes and Protocols: Isolation of Stachydrine via Preparative Liquid Chromatography - Benchchem. (n.d.).
  • STABILITY TESTING OF BIOTECHNOLOGICAL/ BIOLOGICAL PRODUCTS. (n.d.).
  • Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - MDPI. (2014).
  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - MDPI. (2022).
  • Determination of Lipophilic Marine Biotoxins in Molluscs by LC-MS/MS using Offline Extraction. (n.d.).
  • THE QUANTITATIVE DETERMINATION OF PYRROLE-2-CARBOXYLIC ACID IN URINE - PubMed. (1964).
  • A novel extraction method of plasma peptides for peptidomics analysis - JOCPR. (n.d.).
  • (PDF) A Novel LC-MS/MS Assay for Quantification of Des-carboxy Prothrombin and Characterization of Warfarin-Induced Changes - ResearchGate. (n.d.).
  • Coordinative Compounds Based on Unsaturated Carboxylate with Versatile Biological Applications - MDPI. (2024).
  • Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery - HARVEST (uSask). (n.d.).
  • A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - MDPI. (2017).
  • Top 10 Tips Solid Phase Extraction - Element Lab Solutions. (n.d.).
  • Three Most Common Problems Regard to Solid Phase Extraction (SPE) - Hawach Scientific. (2023).
  • WP000861: Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applicati - Thermo Fisher Scientific. (n.d.).

Sources

Technical Support Center: Stereoisomer Impurities in 1,1-Dimethylpyrrolidinium-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving stereoisomer impurities in the synthesis of 1,1-Dimethylpyrrolidinium-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereochemistry in this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 1,1-Dimethylpyrrolidinium-2-carboxylate and why is its stereochemistry important?

A1: 1,1-Dimethylpyrrolidinium-2-carboxylate, also known as N,N-dimethylproline or stachydrine, is a quaternary ammonium compound derived from proline. As a proline derivative, it possesses a chiral center at the C2 position. The three-dimensional arrangement of atoms, or stereochemistry, is crucial as different stereoisomers can exhibit varied biological activities and pharmacological properties. In drug development, isolating the desired stereoisomer is often a regulatory requirement to ensure safety and efficacy.

Q2: What are the potential stereoisomer impurities in this synthesis?

A2: The primary starting material for the synthesis is typically L-proline or D-proline, which are enantiomers. The synthesis involves the methylation of the proline nitrogen. If the starting material is not enantiomerically pure, the final product will be a mixture of enantiomers. Furthermore, certain reaction conditions could potentially lead to racemization at the C2 position, resulting in a mixture of (R)- and (S)-1,1-Dimethylpyrrolidinium-2-carboxylate. If a substituted proline is used (e.g., 4-hydroxyproline), the potential for diastereomers arises, which have different physical properties and can be easier to separate.

Q3: How can I detect the presence of stereoisomer impurities?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying stereoisomeric impurities.[1][2] Other techniques include chiral gas chromatography (GC) for volatile derivatives, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. For compounds with multiple chiral centers, NMR can also help in determining the relative configuration of diastereomers.

Q4: What are the general strategies for controlling stereochemistry during the synthesis?

A4: There are three primary strategies for controlling stereochemistry:

  • Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material, such as L-proline or D-proline, to transfer its chirality to the final product.[3]

  • Asymmetric Catalysis: This method employs a chiral catalyst to selectively produce one stereoisomer over the other.

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. It is then removed in a subsequent step.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of 1,1-Dimethylpyrrolidinium-2-carboxylate.

Issue 1: My final product shows a mixture of enantiomers when I started with pure L-proline.

Potential Cause:

Racemization at the C2 chiral center may have occurred during the synthesis. This can be promoted by harsh reaction conditions, such as high temperatures or the presence of strong bases. The alpha-proton at the C2 position is acidic and can be abstracted, leading to a planar enolate intermediate which can then be protonated from either face, resulting in a mixture of enantiomers.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • Temperature: Perform the methylation reaction at a lower temperature. Monitor the reaction progress carefully to ensure completion without excessive heating.

    • Base: If a base is used, select a milder, non-nucleophilic base. The choice of base can significantly impact the degree of racemization.

    • Solvent: The polarity of the solvent can influence the stability of charged intermediates. Experiment with different solvents to find one that minimizes racemization.

  • Protecting Group Strategy:

    • Consider protecting the carboxylic acid group before the methylation step. This can sometimes reduce the acidity of the alpha-proton and minimize racemization.

Issue 2: I am having difficulty separating the enantiomers of my final product.

Potential Cause:

Enantiomers have identical physical properties (e.g., boiling point, solubility) in an achiral environment, making them difficult to separate by standard techniques like distillation or conventional chromatography.

Troubleshooting Steps:

  • Chiral Column Chromatography: This is a powerful technique for separating enantiomers.[1]

    • Column Selection: A variety of chiral stationary phases (CSPs) are commercially available. The selection of the appropriate CSP is crucial for successful separation. Common CSPs are based on polysaccharides (cellulose or amylose derivatives), proteins, or synthetic chiral polymers.

    • Method Development: Optimization of the mobile phase composition, flow rate, and temperature is necessary to achieve baseline separation of the enantiomers.

    Experimental Protocol: Chiral HPLC Method Development

    • Initial Screening: Screen a variety of chiral columns (e.g., polysaccharide-based, protein-based) with a standard mobile phase (e.g., a mixture of hexane/isopropanol or methanol/acetonitrile).

    • Mobile Phase Optimization: Once a column showing some separation is identified, systematically vary the ratio of the mobile phase components. The addition of small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape and resolution.

    • Flow Rate and Temperature Adjustment: Fine-tune the separation by adjusting the flow rate and column temperature. Lower flow rates and temperatures often lead to better resolution but longer run times.

  • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[4]

    • Resolving Agent Selection: Common chiral resolving agents for carboxylic acids include chiral amines like brucine, strychnine, or (R/S)-1-phenylethylamine. For quaternary ammonium salts, chiral counter-ions like tartaric acid derivatives can be used.

    • Crystallization: Diastereomers have different solubilities, allowing for their separation by fractional crystallization.[4] The less soluble diastereomer will crystallize out of the solution first.

    • Liberation of the Enantiomer: After separation, the chiral resolving agent is removed to yield the pure enantiomer.

    Experimental Protocol: Diastereomeric Salt Resolution

    • Salt Formation: Dissolve the racemic 1,1-Dimethylpyrrolidinium-2-carboxylate in a suitable solvent. Add a half-equivalent of a chiral resolving agent (e.g., (R)-(-)-mandelic acid).

    • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

    • Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold solvent. The purity of the diastereomer can be checked by measuring its optical rotation or by chiral HPLC.

    • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH to break the salt. Extract the liberated enantiomer with an organic solvent.

Issue 3: I am synthesizing a derivative, (2S,4R)-4-hydroxy-1,1-dimethylpyrrolidinium-2-carboxylate, and I am getting a mixture of diastereomers.

Potential Cause:

Starting with (2S,4R)-4-hydroxyproline is a good example of chiral pool synthesis. However, epimerization at either the C2 or C4 position during the synthesis can lead to the formation of other diastereomers, such as (2R,4R), (2S,4S), or (2R,4S). The hydroxyl group at C4 introduces a second chiral center, making the stereochemical control more complex.

Troubleshooting Steps:

  • Reaction Condition Control: As with enantiomers, harsh reaction conditions can lead to epimerization. Carefully control the temperature and choice of reagents to minimize this side reaction.

  • Chromatographic Separation: Diastereomers have different physical properties and can often be separated by standard chromatography techniques like silica gel column chromatography.

    • Method Development: A systematic approach to solvent system selection is key. Start with a non-polar solvent and gradually increase the polarity to find the optimal conditions for separation. Thin-layer chromatography (TLC) is an excellent tool for quickly screening different solvent systems.

  • Protecting Group Strategy: Protecting the hydroxyl group at the C4 position before performing the methylation can prevent unwanted side reactions and may influence the stereochemical outcome of the N-methylation.

Visualization of Concepts

ResolutionWorkflow Racemic_Mixture Racemic Mixture of 1,1-Dimethylpyrrolidinium-2-carboxylate Chiral_Resolution Chiral Resolution Method Racemic_Mixture->Chiral_Resolution Chiral_HPLC Chiral HPLC Chiral_Resolution->Chiral_HPLC Diastereomeric_Salt Diastereomeric Salt Formation Chiral_Resolution->Diastereomeric_Salt Pure_Enantiomers Pure Enantiomers Chiral_HPLC->Pure_Enantiomers Diastereomeric_Salt->Pure_Enantiomers

Caption: Workflow for resolving a racemic mixture.

Data Summary

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution, applicable to a wide range of compounds.Requires specialized, often expensive, columns.
Diastereomeric Salt Crystallization Formation of diastereomers with different solubilities.Can be cost-effective for large-scale separations.Trial-and-error process to find a suitable resolving agent and crystallization conditions.
NMR with Chiral Shift Reagents Formation of transient diastereomeric complexes that have different NMR spectra.Provides structural information in addition to enantiomeric purity.Can be complex to interpret, and the shift reagents can be expensive.

References

  • Bode, J. W. (n.d.). Key Concepts in Stereoselective Synthesis. ETH Zurich. Retrieved from [Link]

  • Kellogg, R. M. (2026, March 13). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Retrieved from [Link]

  • Titus, R. L., et al. (2010, August 23). Synthesis of the (Z) and (E) Isomers of 1,2-Diaryl-3-methyl-4,5-dioxo- 3-pyrrolidinecarboxylic Acid Esters. Structural Assignment by NMR and Mass Spectroscopy. ChemInform. Retrieved from [Link]

  • Various Authors. (n.d.). Chiral resolution. Wikipedia. Retrieved from [Link]

  • Various Authors. (2024, July 12). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. Retrieved from [Link]

  • Various Authors. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Various Authors. (n.d.). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. PMC. Retrieved from [Link]

  • Various Authors. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. Retrieved from [Link]

  • Various Authors. (2014, August 28). Thermodynamic and conformational study of proline stereoisomers. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

validation of analytical methods for 1,1-Dimethylpyrrolidinium-2-carboxylate according to ICH guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Validation for 1,1-Dimethylpyrrolidinium-2-carboxylate: A Comparative Guide under ICH Q2(R2)

Introduction: The Analytical Challenge

1,1-Dimethylpyrrolidinium-2-carboxylate, widely known as stachydrine or proline betaine, is a highly polar quaternary ammonium (QA) alkaloid. It serves as a critical biomarker and quality control standard for various medicinal plants, notably Leonurus japonicus[1]. From an analytical perspective, stachydrine presents a dual challenge: its high polarity (LogP < -2) leads to poor retention on conventional reversed-phase (RP) C18 columns, and its lack of a conjugated π -electron system renders it virtually invisible to standard UV-Vis detectors[1].

Historically, analysts relied on complex pre-column derivatization or ion-pairing RP-HPLC-UV methods. However, the modernization of analytical control strategies, driven by the recent ICH Q2(R2) and Q14 guidelines, emphasizes a lifecycle approach, risk-based control, and fit-for-purpose validation[2]. Today, Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) and quantitative Proton Nuclear Magnetic Resonance (qHNMR) represent the state-of-the-art for quantifying unconjugated QAs[3].

Methodological Comparison: HILIC-MS/MS vs. qHNMR vs. RP-HPLC-UV

As a Senior Application Scientist, I evaluate analytical methods not just on sensitivity, but on robustness, mechanistic reliability, and regulatory compliance.

  • HILIC-MS/MS (The Gold Standard): HILIC leverages a polar stationary phase and a highly organic mobile phase. Water from the mobile phase forms an aqueous-enriched layer on the stationary phase, allowing polar analytes like stachydrine to partition effectively[4]. Coupled with MS/MS, it provides unparalleled sensitivity and selectivity without the need for derivatization[4].

  • qHNMR (The Orthogonal Reference): qHNMR provides absolute quantitation by integrating the specific 7-CH3 proton signal of stachydrine[3]. It requires no reference standards for calibration, making it an ideal orthogonal method for verifying purity, though it lacks the sensitivity required for trace bioanalysis[3].

  • RP-HPLC-UV (The Legacy Approach): Requires ion-pairing reagents (which severely contaminate MS systems) or derivatization. It is prone to matrix interferences and fails the modern demand for streamlined, high-throughput workflows.

G Target Stachydrine (1,1-Dimethylpyrrolidinium-2-carboxylate) Prop1 High Polarity (LogP < -2) Target->Prop1 Prop2 No Conjugated Chromophore Target->Prop2 HILIC HILIC-MS/MS (High Sensitivity & Selectivity) Prop1->HILIC Partitions into aqueous layer qNMR qHNMR (Absolute Quantitation) Prop1->qNMR Soluble in D2O HPLC RP-HPLC-UV (Legacy / Derivatization) Prop1->HPLC Void volume elution on C18 Prop2->HILIC Direct m/z detection Prop2->qNMR 7-CH3 proton signal Prop2->HPLC Invisible >210 nm

Analytical strategy decision tree for stachydrine based on its physicochemical properties.

Quantitative Data Comparison

The following table summarizes the performance metrics of these three methodologies, highlighting why HILIC-MS/MS is the preferred choice for trace analysis and routine quality control.

ParameterHILIC-MS/MSqHNMRRP-HPLC-UV (Derivatized)
Retention Mechanism Hydrophilic partitioningN/A (Direct solution)Hydrophobic (Ion-pairing)
Detection Principle Mass-to-charge (m/z)Proton resonance ( δH​ )Absorbance ( λmax​ )
Sensitivity (LOD) 0.1 - 1.0 ng/mL~10 - 50 µg/mL~500 ng/mL
Linear Dynamic Range 103−104 102−103 102
Sample Preparation Simple (Dilute & Shoot)Simple (D2O extraction)Complex (Derivatization)
Throughput High (< 5 min/run)Medium (~15 min/run)Low (> 30 min/run)

Step-by-Step Methodology: HILIC-MS/MS Workflow

To ensure a self-validating system, this protocol incorporates an isotopically labeled internal standard (IS). This is a non-negotiable requirement for MS-based quantitation to correct for matrix effects (ion suppression/enhancement) inherent to Electrospray Ionization (ESI).

Step 1: Sample Preparation (Extraction)

  • Accurately weigh 10.0 mg of lyophilized plant material or biological matrix.

  • Add 1.0 mL of extraction solvent (Methanol:Water, 80:20, v/v) containing 50 ng/mL of Stachydrine-d6 (Internal Standard). Causality: The high organic content precipitates proteins and precisely aligns with the initial HILIC mobile phase conditions, preventing solvent-mismatch peak distortion.

  • Vortex for 2 minutes, then sonicate for 15 minutes at 4°C to extract the polar metabolites[4].

  • Centrifuge at 14,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation (HILIC)

  • Column: Use an Amide-bonded HILIC column (e.g., 2.1 × 100 mm, 1.7 µm). Causality: Amide phases provide excellent hydrogen-bonding capabilities, strongly retaining the carboxylate moiety of stachydrine.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 90% B for 3 mins (equilibration). Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (MRM Mode)

  • Ionization: Positive Electrospray Ionization (ESI+). Stachydrine readily forms an [M+H]+ ion at m/z 144.1.

  • MRM Transitions: Monitor m/z 144.1 84.1 (Quantifier) and m/z 144.1 58.1 (Qualifier)[3].

  • Collision Energy (CE): Optimize CE to 15 eV for the quantifier and 25 eV for the qualifier to ensure stable fragmentation of the pyrrolidine ring.

Validation According to ICH Q2(R2) Guidelines

The ICH Q2(R2) guideline (effective June 2024) mandates that analytical procedure validation must demonstrate the method is "fit for the intended purpose"[5]. For a quantitative assay of stachydrine, the following parameters must be rigorously evaluated:

G ATP Analytical Target Profile (Define intended purpose) Spec Specificity / Selectivity (Blank & Matrix Evaluation) ATP->Spec Range Linearity & Range (R² > 0.99, Residuals < 15%) ATP->Range AccPrec Accuracy & Precision (Recovery 85-115%, RSD < 5%) Spec->AccPrec Range->AccPrec Robust Robustness (DoE: Flow, Temp, pH) AccPrec->Robust Report ICH Q2(R2) Validation Report Robust->Report

ICH Q2(R2) lifecycle validation workflow for quantitative analytical procedures.

1. Specificity / Selectivity: Under ICH Q2(R2), specificity is the ability to assess the analyte unequivocally in the presence of impurities or matrix components[2]. For HILIC-MS/MS, this is proven by analyzing blank matrix extracts. The absence of interfering peaks at the retention time of stachydrine (S/N < 3) in the MRM channels confirms selectivity.

2. Linearity and Reportable Range: Prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. Plot the peak area ratio (Stachydrine / IS) against the nominal concentration. Apply a 1/x weighted linear regression. The acceptance criterion requires a correlation coefficient ( R2 ) 0.995 and back-calculated standard concentrations within ± 15% of their nominal values ( ± 20% at the LLOQ).

3. Accuracy and Precision: Evaluate at three concentration levels (Low, Medium, High QC) across the linear range.

  • Repeatability (Intra-day Precision): Analyze 6 replicates per QC level in a single day. Acceptance: Relative Standard Deviation (RSD) 15%.

  • Intermediate Precision (Inter-day): Analyze the QCs over 3 consecutive days. Acceptance: RSD 15%.

  • Accuracy: Calculated as the percentage recovery of spiked stachydrine in the matrix. Target recovery is 85% - 115%.

4. Robustness: ICH Q2(R2) strongly advocates for a risk-based approach to robustness, often utilizing Design of Experiments (DoE)[6]. Deliberately vary critical method parameters: column temperature ( ± 2°C), mobile phase buffer molarity ( ± 2 mM), and flow rate ( ± 0.02 mL/min). If the system suitability criteria (e.g., peak tailing 1.5, resolution 2.0) are maintained, the method is deemed robust.

Conclusion

The validation of analytical methods for highly polar, non-chromophoric compounds like 1,1-Dimethylpyrrolidinium-2-carboxylate requires moving beyond legacy techniques. By adopting HILIC-MS/MS, laboratories achieve a self-validating, high-throughput system. When rigorously validated against the modernized ICH Q2(R2) framework, this approach guarantees the scientific integrity and regulatory compliance necessary for advanced drug development and quality control.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH Official Website URL: [Link]

  • Title: Recognition and Comprehensive Quantitation of Stachydrine Analogues in Leonurus japonicus Based on HILIC-QTOF MS and qHNMR Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites Source: Oxford Academic URL: [Link]

Sources

A Comparative Guide to the Pharmacological Efficacy of Trigonelline and 1,1-Dimethylpyrrolidinium-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Tale of Two Molecules: One Well-Characterized, One an Enigma

In the vast landscape of pharmacologically active compounds, some molecules have been the subject of intense scientific scrutiny, their mechanisms of action and therapeutic potential extensively documented. Trigonelline, a natural alkaloid, falls squarely into this category. In contrast, other molecules, such as 1,1-Dimethylpyrrolidinium-2-carboxylate, remain largely in the shadows of scientific inquiry, their biological effects yet to be elucidated. This guide provides a comprehensive overview of the known pharmacological efficacy of trigonelline, supported by experimental data, and presents the current, albeit limited, understanding of 1,1-Dimethylpyrrolidinium-2-carboxylate, highlighting the significant knowledge gap and the potential for future research.

Trigonelline: A Multi-Targeting Agent with Diverse Therapeutic Potential

Trigonelline (N-methylnicotinic acid) is a hydrophilic alkaloid found in various plants, most notably in coffee beans and fenugreek seeds.[1][2] Extensive research has revealed its ability to modulate multiple molecular targets, leading to a wide array of pharmacological effects.[1][3]

Metabolic Regulation: A Key Player in Glucose and Lipid Homeostasis

A significant body of evidence points to trigonelline's beneficial effects on metabolic disorders. It has been shown to regulate glucose synthesis and transport, as well as modulate lipogenesis and fatty acid metabolism.[1][4]

Key Experimental Findings:

  • In a 2-hour oral glucose tolerance test (OGTT) in overweight men, ingestion of trigonelline reduced glucose and insulin concentrations at the 15-minute mark compared to a placebo.[1]

  • In type 2 diabetic Goto-Kakizaki (GK) rats, trigonelline treatment led to a decrease in the expression of genes involved in glycolysis and gluconeogenesis.[1]

  • Animal studies have demonstrated that trigonelline can decrease total serum cholesterol and triglyceride levels, suggesting a positive impact on lipid profiles.[4]

Anti-Inflammatory and Antioxidant Powerhouse

Trigonelline exhibits potent anti-inflammatory and antioxidant properties, counteracting cellular stress and damage at multiple levels.[1][3]

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: Trigonelline can suppress the release of pro-inflammatory factors and alleviate inflammatory propagation.[1][3] In a model of allergic asthma, trigonelline was shown to suppress mast cell activation and reduce the levels of serum immunoglobulin E (IgE) and T helper 2 (Th2) cytokines.[5][6] This effect is mediated, at least in part, through the suppression of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][6]

  • Modulation of Oxidative Stress: Trigonelline can attenuate oxidative stress by influencing pathways such as the Nrf2 pathway.[1] Studies have shown its ability to reduce the production of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[2][7]

Neuroprotective Effects: A Guardian of Neuronal Health

Trigonelline has demonstrated neuroprotective capabilities in various experimental models, suggesting its potential in the context of neurodegenerative diseases and diabetic neuropathy.[1][4]

Key Experimental Findings:

  • In an oxygen-glucose deprivation/reperfusion (OGD/R) model, trigonelline protected hippocampal neurons by reversing injury-induced decreases in antioxidant enzymes and increases in inflammatory cytokines and apoptotic markers.[1] This neuroprotective effect was associated with the activation of the PI3K/Akt signaling pathway.[1]

Safety Profile

Acute oral toxicity studies in mice have shown no mortality or behavioral changes at doses up to 5000 mg/kg.[1] Furthermore, studies in rats have indicated no adverse effects on the estrous cycle, fertility, or fetal development.[1] A risk assessment of trigonelline from coffee and its by-products found no evidence of adverse effects after acute exposure in humans.[1][8]

1,1-Dimethylpyrrolidinium-2-carboxylate: An Uncharted Territory

In stark contrast to the wealth of data on trigonelline, there is a significant lack of information regarding the pharmacological efficacy of 1,1-Dimethylpyrrolidinium-2-carboxylate. This compound is a derivative of proline.[9] While it has been identified in some organisms like Achillea virescens and Leonurus turkestanicus, its biological activities remain largely unexplored.[9]

The current body of scientific literature does not contain experimental data on its mechanism of action, therapeutic effects, or safety profile.

Comparative Analysis and Future Directions

A direct comparison of the pharmacological efficacy of trigonelline and 1,1-Dimethylpyrrolidinium-2-carboxylate is not feasible due to the absence of data for the latter.

Structural Considerations and Hypothesized Activities:

1,1-Dimethylpyrrolidinium-2-carboxylate belongs to the class of pyrrolidine carboxylic acid derivatives.[9] Other derivatives of this class have been investigated for various biological activities, including as enzyme inhibitors.[10][11] For instance, certain pyrrolidine carboxamides have been identified as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[10] This suggests that, hypothetically, 1,1-Dimethylpyrrolidinium-2-carboxylate could possess some form of bioactivity, but this remains purely speculative without experimental validation.

The Path Forward: A Call for Research

The significant knowledge gap concerning 1,1-Dimethylpyrrolidinium-2-carboxylate presents a clear opportunity for future research. A systematic investigation into its pharmacological profile is warranted. This should include:

  • In vitro screening: To identify potential molecular targets and biological activities.

  • Cell-based assays: To evaluate its effects on cellular pathways, such as inflammation, oxidative stress, and metabolism.

  • In vivo studies: To determine its efficacy, safety, and pharmacokinetic profile in animal models.

Such studies are essential to unlock the potential of this molecule and determine if it holds any therapeutic promise comparable to the well-established effects of trigonelline.

Quantitative Data Summary

Table 1: Pharmacological Efficacy Data for Trigonelline

ParameterEffectSpecies/ModelConcentration/DoseOutcomeReference
Glucose Metabolism Reduction of postprandial glucose and insulinHuman (overweight men)500 mgReduced glucose and insulin at 15 min in OGTT[1]
Regulation of gene expressionRat (Goto-Kakizaki)-Decreased expression of genes for glycolysis and gluconeogenesis[1]
Lipid Metabolism Reduction of serum lipidsRat (diabetic)50 mg/kgDecreased total serum cholesterol and triglycerides[4]
Anti-inflammatory Inhibition of mast cell degranulationMouse (BMMCs)Dose-dependentSuppression of degranulation and cytokine production[5][6]
Reduction of allergic airway inflammationMouse (OVA-induced asthma)-Alleviation of lung tissue damage and reduction of IgE and Th2 cytokines[5][6]
Antioxidant Increased antioxidant enzyme activityRat (alcohol-intoxicated)-Elevated levels of SOD, CAT, GPx, GR, and GSH[7]
Neuroprotection Protection against OGD/R injuryRat (hippocampal neurons)-Reversal of injury-induced biochemical changes[1]

Table 2: Pharmacological Efficacy Data for 1,1-Dimethylpyrrolidinium-2-carboxylate

ParameterEffectSpecies/ModelConcentration/DoseOutcomeReference
Data Not Available -----

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity of Trigonelline in an Ovalbumin (OVA)-Induced Asthma Model

This protocol is a generalized representation based on the study by Zhang et al. (2021).[5][6]

1. Animals and Sensitization:

  • Use female BALB/c mice, 6-8 weeks old.
  • Sensitize mice on days 0 and 14 by intraperitoneal injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in 200 µL of saline.

2. Challenge and Treatment:

  • From day 21 to 27, challenge the mice with 1% OVA aerosol for 30 minutes daily.
  • Administer trigonelline (at desired doses) or vehicle control to respective groups of mice, typically via oral gavage, one hour before each OVA challenge.

3. Sample Collection and Analysis (Day 28):

  • Collect bronchoalveolar lavage fluid (BALF) to count inflammatory cells (e.g., eosinophils, neutrophils).
  • Collect blood to measure serum levels of OVA-specific IgE and Th2 cytokines (e.g., IL-4, IL-5, IL-13) by ELISA.
  • Harvest lung tissue for histopathological examination (e.g., H&E staining for inflammatory cell infiltration and PAS staining for mucus production).

4. Western Blot Analysis:

  • Extract proteins from lung tissue.
  • Perform Western blotting to analyze the expression of proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylated and total forms of p65, ERK, p38, JNK).
Protocol 2: Investigation of 1,1-Dimethylpyrrolidinium-2-carboxylate Pharmacological Activity

Data Not Available

Signaling Pathways and Experimental Workflows

Trigonelline's Anti-inflammatory Signaling Pathway

Trigonelline_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Allergen (OVA) Allergen (OVA) IgE Receptor IgE Receptor Allergen (OVA)->IgE Receptor Activates MAPK_Pathway MAPK Pathway (ERK, p38, JNK) IgE Receptor->MAPK_Pathway Activates IKK IKK IgE Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF-κB NF-κB (p65) NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates Gene_Expression Pro-inflammatory Gene Expression NF-κB_active->Gene_Expression Induces Trigonelline Trigonelline Trigonelline->MAPK_Pathway Inhibits Trigonelline->IKK Inhibits

Caption: Trigonelline inhibits allergic inflammation by suppressing the MAPK and NF-κB signaling pathways.

Experimental Workflow for Pharmacological Screening

Pharmacological_Screening_Workflow Compound Test Compound (e.g., 1,1-Dimethylpyrrolidinium-2-carboxylate) In_Vitro In Vitro Screening (Enzyme Assays, Receptor Binding) Compound->In_Vitro Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) In_Vitro->Cell_Based Hit_Identification Hit Identification Cell_Based->Hit_Identification Hit_Identification->Compound Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Active In_Vivo In Vivo Studies (Animal Models of Disease) Lead_Optimization->In_Vivo Preclinical Preclinical Development (Pharmacokinetics, Toxicology) In_Vivo->Preclinical

Caption: A general workflow for the pharmacological screening of a novel compound.

References

  • Zhou, J., et al. (2024). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. Molecules, 29(6), 1234. [Link]

  • Farah, A. (2019). Potential Effects of Trigonelline and Derivatives on Health. In Coffee: Consumption and Health Implications (pp. 432-455). The Royal Society of Chemistry. [Link]

  • Kovaleva, E. L., et al. (2021). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Polymers, 13(15), 2541. [Link]

  • Zhang, Y., et al. (2021). Trigonelline, An Alkaloid From Leonurus japonicus Houtt., Suppresses Mast Cell Activation and OVA-Induced Allergic Asthma. Frontiers in Pharmacology, 12, 707817. [Link]

  • Zhang, Y., et al. (2021). Trigonelline, An Alkaloid From Leonurus japonicus Houtt., Suppresses Mast Cell Activation and OVA-Induced Allergic Asthma. PMC. [Link]

  • Folwarczna, J., et al. (2016). Effects of Trigonelline, an Alkaloid Present in Coffee, on Diabetes-Induced Disorders in the Rat Skeletal System. Molecules, 21(3), 313. [Link]

  • Google Patents. (n.d.).
  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]

  • Zhou, J., et al. (2024). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. Semantic Scholar. [Link]

  • Taylor & Francis. (n.d.). Trigonelline – Knowledge and References. [Link]

  • PubMed. (2017). Carboxylate Anions Accelerate Pyrrolidinopyridine (PPy)-Catalyzed Acylation: Catalytic Site-Selective Acylation of a Carbohydrate by in Situ Counteranion Exchange. [Link]

  • PubChem. (n.d.). 1,1-Dimethylpyrrolidin-1-Ium-2-Carboxylate. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrrolidin-1-ium-2-carboxylate·4-hydroxybenzoic acid co-crystal: a novel phase-matchable acentric organic material for efficient second-harmonic generation. [Link]

  • OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). [Link]

  • MDPI. (2022). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. [Link]

  • PMC. (2024). Trigonelline, a Fenugreek Bioactive protects Heart tissue against alcohol intoxication: An in-vivo study focusing on antioxidant perspective. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. [Link]

  • ResearchGate. (n.d.). Electrochemical Studies of Imidazolium Carboxylate Adducts in a Room-Temperature Ionic Liquid. [Link]

  • OUKA. (n.d.). The University of Osaka Institutional Knowledge Archive. [Link]

  • NTRS. (n.d.). Computational and Experimental Investigation of Li-doped Ionic Liquid Electrolytes: [pyr14][TFSI], [pyr13][FSI], and [EMIM][BF4]. [Link]

  • MDPI. (2023). Risk Assessment of Trigonelline in Coffee and Coffee By-Products. [Link]

  • ResearchGate. (n.d.). Molecular structure of hydrated complex of trigonelline with L(+)-tartaric acid. [Link]

  • UT Southwestern. (n.d.). Publications | Qin Lab. [Link]

Sources

A Comparative Guide to N,N-Dimethylated Amino Acids: Stachydrine, Dimethylglycine, and Dimethylalanine in Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise selection of molecular tools is paramount to success. Among the vast arsenal of chemical entities, N,N-dimethylated amino acids represent a class of compounds with unique physicochemical properties and diverse biological activities. This guide provides an in-depth, objective comparison of 1,1-Dimethylpyrrolidinium-2-carboxylate, more commonly known as Stachydrine or Proline Betaine, against two other prominent N,N-dimethylated amino acids: N,N-Dimethylglycine (DMG) and N,N-Dimethylalanine.

This document moves beyond a simple cataloging of properties. It is designed to provide a causal understanding of how the subtle structural differences between these molecules translate into significant functional variations. We will explore their performance through the lens of experimental data, focusing on two primary areas of application: their intrinsic biological roles as osmoprotectants and their utility as building blocks in enhancing the pharmacokinetic profiles of therapeutic peptides.

Introduction: The Significance of N,N-Dimethylation

N,N-dimethylation, the substitution of two methyl groups on the alpha-amino group of an amino acid, imparts several crucial characteristics. This modification creates a tertiary amine in acyclic structures (like DMG and Dimethylalanine) or a quaternary ammonium cation in cyclic structures (like Stachydrine). This structural alteration has profound implications:

  • Increased Lipophilicity: The addition of methyl groups generally increases the molecule's hydrophobicity, which can enhance its ability to permeate biological membranes.[][2]

  • Steric Hindrance: The bulky dimethylamino group can sterically shield adjacent peptide bonds from enzymatic degradation, a critical feature for improving the stability of peptide-based drugs.[3]

  • Elimination of Hydrogen Bond Donors: In the context of a peptide backbone, N,N-dimethylation removes the amide proton (N-H), preventing it from acting as a hydrogen bond donor. This can disrupt secondary structures like α-helices and β-sheets but also reduces the desolvation penalty for membrane crossing, potentially improving permeability.[][3]

These shared features form the basis of their utility, yet as we will explore, the foundational amino acid structure—proline, glycine, or alanine—dictates their ultimate performance in specific applications.

Physicochemical Property Showdown

A molecule's fundamental chemical and physical properties are the primary determinants of its behavior in biological systems. The table below summarizes key computed and experimental properties for our three compounds of interest.

Property1,1-Dimethylpyrrolidinium-2-carboxylate (Stachydrine)N,N-Dimethylglycine (DMG)N,N-Dimethylalanine
Molecular Formula C₇H₁₃NO₂[4]C₄H₉NO₂[5]C₅H₁₁NO₂[6]
Molecular Weight ( g/mol ) 143.18[4]103.12[5]117.15[6]
Structure Quaternary ammonium (cyclic)Tertiary amine (acyclic)Tertiary amine (acyclic)
Predicted logP *-3.6 to -3.9[4]-2.9 to -3.1[5][7]-2.0[6]
Predicted Water Solubility Highly Soluble[8]Highly Soluble[9]Soluble
pKa (Strongest Basic) N/A (Quaternary)9.69[7]Not Available
pKa (Strongest Acidic) ~1.8-2.0 (Carboxylate)1.88[7]Not Available

Note: logP values are computationally predicted and indicate high hydrophilicity for all three compounds. The slight differences suggest a trend of increasing lipophilicity from Stachydrine to Dimethylalanine.

The most striking difference is structural. Stachydrine's pyrrolidine ring, derived from proline, results in a permanently cationic quaternary amine. In contrast, DMG and Dimethylalanine possess tertiary amines, which can be protonated or deprotonated depending on the pH. This fundamental difference influences their electrostatic interactions and biological recognition. While all are highly water-soluble, the subtle trend towards higher lipophilicity (less negative logP) from the cyclic Stachydrine to the simple, acyclic DMG, and then to the slightly larger Dimethylalanine, can be a critical factor in applications like drug delivery, where even minor changes in hydrophobicity can impact membrane permeability.[2]

Comparative Performance Analysis

Role as Natural Osmoprotectants

Osmoprotectants are small organic solutes that cells accumulate under osmotic stress to maintain cell volume and protein stability without interfering with normal cellular processes.[10] This is a primary biological function for both Stachydrine and DMG.

Causality of Performance: The efficacy of an osmoprotectant is tied to its high solubility, low cytotoxicity, and its ability to be accumulated by cells via specific transporters. As zwitterions at physiological pH, these molecules do not significantly perturb protein structures or metabolic reactions.

Experimental Evidence:

  • Stachydrine (Proline Betaine): It is a well-documented and potent osmoprotectant in bacteria, plants, and animals.[11] In bacteria like E. coli and Bacillus subtilis, specific transporter proteins actively uptake Stachydrine in response to high salinity, enabling the bacteria to thrive in high osmotic pressure environments.[11] Its accumulation is also crucial for protecting kidney and liver cells from osmotic shifts.[10]

  • N,N-Dimethylglycine (DMG): DMG also functions as an effective osmoprotectant. Studies on various bacteria have shown that DMG can be taken up to protect against osmotic stress.[12] Its metabolic precursor, glycine betaine, is one of the most effective and widely studied osmolytes.[13] While direct quantitative comparisons of osmoprotective efficacy are scarce, both compounds are recognized for this role. The structural similarity to glycine betaine suggests a potent effect for DMG.

N,N-Dimethylalanine: There is significantly less literature documenting N,N-Dimethylalanine as a natural osmoprotectant compared to Stachydrine and DMG. While its structure is consistent with osmolyte properties, it is not considered a major player in this biological role.

Application in Peptide Drug Development

A major hurdle in developing peptide-based therapeutics is their poor metabolic stability and low cell permeability.[] Incorporating modified amino acids is a key strategy to overcome these limitations. N,N-dimethylation is particularly effective.

Causality of Performance: The incorporation of an N,N-dimethylated amino acid into a peptide sequence enhances performance primarily through two mechanisms:

  • Increased Stability: The steric bulk of the dimethylamino group physically blocks the approach of proteases, enzymes that would otherwise cleave the peptide bonds, thus increasing the peptide's half-life in biological fluids.[3]

  • Enhanced Permeability: By removing a hydrogen bond donor site on the peptide backbone, N,N-dimethylation can reduce the energy required for the peptide to move from an aqueous environment into the lipid environment of a cell membrane. This, combined with an increase in overall lipophilicity, can lead to improved passive diffusion across cell membranes.[][3]

The choice between Stachydrine, DMG, or Dimethylalanine as a modifying agent depends on the desired conformational and physicochemical outcome for the final peptide.

ParameterImpact of Stachydrine (Proline Betaine)Impact of DMG / Dimethylalanine
Conformational Rigidity High (Proline ring restricts backbone rotation)Moderate (Acyclic structure allows more flexibility)
Steric Hindrance HighModerate to High
Lipophilicity Increase ModerateModerate
Hydrogen Bond Donor N/A (Used as a capping agent, not in-chain)Removes one H-bond donor if incorporated in-chain
Primary Application N-terminal capping to block aminopeptidases.[14][15]In-chain substitution to improve local stability and permeability.[][3]
  • For N-terminal protection against aminopeptidase degradation, the quaternary ammonium structure of Stachydrine makes it an excellent capping agent.

  • For in-chain modification to simultaneously enhance local enzymatic stability and membrane permeability, the acyclic structures of DMG and N,N-Dimethylalanine are more suitable. The choice between DMG and Dimethylalanine would depend on the specific steric and conformational requirements of the peptide-receptor interaction, with Dimethylalanine's additional methyl group offering slightly more bulk and lipophilicity.

Experimental Protocols & Validation

To provide a practical framework for comparing these molecules in your own research, we present standardized protocols for three key validation assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput indication of its potential for passive intestinal absorption.

Objective: To quantify and compare the passive diffusion rates of Stachydrine, DMG, and Dimethylalanine.

Methodology:

  • Prepare Lipid Membrane: Gently dispense 5 µL of a 1% (w/v) lecithin in dodecane solution into each well of a 96-well donor plate (MultiScreen-IP PAMPA plate), ensuring the microporous filter is fully coated.[16][17]

  • Prepare Solutions:

    • Donor Solution: Prepare 10 µM solutions of each test compound (Stachydrine, DMG, Dimethylalanine) and control compounds (e.g., high-permeability propranolol, low-permeability furosemide) in a buffer of choice (e.g., PBS, pH 7.4).[18]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assay Assembly: Place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 16 hours).[11][16] Place the assembly in a sealed container with a wet paper towel to minimize evaporation.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the following equation:

    • Pe = [ -ln(1 - [Cₐ]/[Cₑ]) ] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t)

    • Where: [Cₐ] is the concentration in the acceptor well, [Cₑ] is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the membrane area, and t is the incubation time.

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Lipid Membrane on Donor Plate A1 Assemble Plates (Donor on Acceptor) P1->A1 P2 Prepare Donor Solutions (Test Compounds + Controls) P2->A1 P3 Prepare Acceptor Solution (Buffer) P3->A1 A2 Incubate (5-16h, RT) A1->A2 AN1 Separate Plates A2->AN1 AN2 Quantify Concentrations (LC-MS/MS) AN1->AN2 AN3 Calculate Pe (Permeability Coefficient) AN2->AN3

PAMPA Experimental Workflow
Protocol 2: In Vitro Peptide Stability in Human Serum

This assay evaluates the resistance of a modified peptide to degradation by proteases present in serum, providing a measure of its metabolic stability.

Objective: To compare the half-life of a model peptide modified with Stachydrine (N-terminal cap), DMG (in-chain), or Dimethylalanine (in-chain) versus the unmodified peptide.

Methodology:

  • Prepare Solutions:

    • Peptide Stock: Prepare 1 mg/mL stock solutions of the unmodified and modified peptides in a suitable solvent (e.g., water or DMSO).

    • Serum: Thaw a fresh aliquot of human serum and pre-warm to 37°C in a water bath.[7]

  • Initiate Reaction: Spike the pre-warmed serum with the peptide stock solution to a final concentration of 10 µM. Mix gently.[7]

  • Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.[7]

  • Quench Reaction: Immediately add the aliquot to an equal volume of a cold quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 0.1% TFA) to precipitate serum proteins and halt all enzymatic activity.[3][7]

  • Protein Removal: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated reverse-phase HPLC or LC-MS method.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the peptide's half-life (t½) in serum.

Workflow Diagram:

Serum_Stability_Workflow Start Spike Peptide into Pre-warmed Serum (37°C) Incubate Incubate at 37°C Start->Incubate Sample Withdraw Aliquot at Time Point (t) Incubate->Sample Quench Add to Cold Quenching Solution Sample->Quench t = 0, 15, 30... min Centrifuge Centrifuge (14,000 rpm) to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant (HPLC / LC-MS) Centrifuge->Analyze Plot Plot % Intact Peptide vs. Time Calculate Half-Life (t½) Analyze->Plot

Serum Stability Assay Workflow
Protocol 3: Cellular Uptake Assay

This assay measures the amount of a compound that is transported into cultured cells over a specific time period.

Objective: To compare the cellular accumulation of a fluorescently-tagged model peptide modified with Stachydrine, DMG, or Dimethylalanine.

Methodology:

  • Cell Culture: Seed adherent cells (e.g., Caco-2, HeLa) into a 96-well plate and culture overnight at 37°C in a 5% CO₂ incubator to form a near-confluent monolayer.[3][10]

  • Cell Preparation:

    • Remove the culture medium and wash the cells three times with pre-warmed Hanks' Balanced Salt Solution (HBSS).[3]

    • Add 150 µL of pre-warmed HBSS to each well and incubate at 37°C for 5-10 minutes to equilibrate the cells.

  • Initiate Uptake: Remove the equilibration buffer. Add 150 µL of a pre-warmed solution containing the fluorescently-tagged test peptide (at a defined concentration, e.g., 10 µM) in HBSS. For a negative control, use HBSS without the peptide.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate Uptake: Remove the peptide solution and immediately wash the cells three times with ice-cold HBSS to stop the uptake process and remove any non-internalized peptide.

  • Cell Lysis: Add a suitable lysis buffer (e.g., 50 µL of 0.2 M NaOH) to each well to release the intracellular contents.

  • Quantification: Transfer the lysate to a black 96-well plate and measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation/emission wavelengths for the tag.

  • Data Analysis: Normalize the fluorescence signal to the protein content in each well (determined by a separate protein assay like BCA) to account for any differences in cell number. Compare the normalized fluorescence across the different modified peptides.

Summary and Recommendations

The choice between 1,1-Dimethylpyrrolidinium-2-carboxylate (Stachydrine), N,N-Dimethylglycine (DMG), and N,N-Dimethylalanine is not a matter of universal superiority but of strategic selection based on the intended application.

  • 1,1-Dimethylpyrrolidinium-2-carboxylate (Stachydrine): Its defining features are its cyclic structure, permanent positive charge, and potent activity as a natural osmoprotectant. In drug development, its primary utility lies in its role as a highly effective N-terminal capping agent to prevent enzymatic degradation. Its inherent biological activities, including cardioprotective and anti-inflammatory effects, may be a desirable secondary characteristic in certain therapeutic contexts.[11][19]

  • N,N-Dimethylglycine (DMG): As a simple, acyclic N,N-dimethylated amino acid, DMG is a versatile tool. It is a proven osmoprotectant and serves as an excellent building block for in-chain peptide modification . Its incorporation can improve metabolic stability and permeability while imparting less conformational rigidity than a proline-based structure.[][3] It also plays a role in one-carbon metabolism as a methyl donor.[17]

  • N,N-Dimethylalanine: This compound represents a logical extension of the principles seen with DMG. The additional methyl group on the side chain provides slightly greater steric bulk and lipophilicity compared to DMG. While less studied, it should be considered for in-chain peptide modification when a greater degree of steric shielding or a subtle increase in hydrophobicity is desired to fine-tune a peptide's pharmacokinetic profile.

For the researcher, the decision-making process should be guided by the specific performance goal. Is the primary challenge N-terminal degradation? Stachydrine is a logical first choice. Is the goal to improve the permeability and stability of an internal peptide sequence? DMG and Dimethylalanine offer flexible options. By understanding the causal links between structure and function and employing rigorous experimental validation as outlined in this guide, scientists and drug developers can make informed decisions to accelerate their research and development efforts.

References

  • PubChem. N,N-Dimethylalanine. National Center for Biotechnology Information. [Link]

  • Livestock Metabolome Database. Showing metabocard for Dimethylglycine (LMDB00039). [Link]

  • PubChem. N,N-Dimethylglycine. National Center for Biotechnology Information. [Link]

  • Zhang, L., et al. (2020). Determination and prediction of permeability across intestinal epithelial cell monolayer of a diverse range of industrial chemicals/drugs for estimation of oral absorption as a putative marker of hepatotoxicity. Ecotoxicology and Environmental Safety.
  • Auton, M., et al. (2007).
  • Wikipedia. Dimethylglycine. [Link]

  • Merck Index Online. N,N-Dimethylglycine. [Link]

  • Zhang, R., et al. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers in Pharmacology. [Link]

  • Slow Sian, L., et al. (2023). Dietary Sources of Glycine Betaine and Proline Betaine in Plant Foods and Their Potential Biological Relevance in Human Nutrition. MDPI.
  • BioDuro. ADME Pampa Permeability Assay. [Link]

  • PubChem. (-)-Stachydrine. National Center for Biotechnology Information. [Link]

  • Shahjee, H. M., et al. (2002). Comparative analysis of naturally occurring L-amino acid osmolytes and their D-isomers on protection of Escherichia coli against environmental stresses. Journal of Biosciences.
  • Technology Networks. PAMPA Permeability Assay. [Link]

  • Ahmed, S. A., et al. (2023).
  • Wilson, J. J., et al. (2021).
  • Diva Portal. Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]

  • ResearchGate. Stability of choline, betaine, and DMG in EDTA plasma and serum at high and low temperatures. [Link]

  • Exposome-Explorer. Proline betaine (Compound). [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • OSHA. N,N-DIMETHYLANILINE. [Link]

  • PubChem. N,N-Dimethylaniline. National Center for Biotechnology Information. [Link]

  • RSC Publishing. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction. [Link]

  • Innis, S. M., et al. (2007). Relationship of dimethylglycine, choline, and betaine with oxoproline in plasma of pregnant women and their newborn infants. The Journal of Nutrition.
  • Chen, J., et al. (2024). Stachydrine: A Systematic Review of Its Multi-Targeted Therapeutic Potential in Cardiovascular, Oncology, Renal, Gynecological, and Inflammatory Disorders. Drug Design, Development and Therapy.
  • Cardinale, J., et al. (2023). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. MDPI.
  • PubMed. Stachydrine: A Systematic Review of Its Multi-Targeted Therapeutic Potential in Cardiovascular, Oncology, Renal, Gynecological, and Inflammatory Disorders. [Link]

  • Bai, Y., et al. (2022).
  • Chen, M., et al. (2017). Associations of Drug Lipophilicity and Extent of Metabolism with Drug-Induced Liver Injury. Pharmaceutical Research.
  • INCHEM. ICSC 0877 - N,N-DIMETHYLANILINE. [Link]

  • Ten-CATE, T. J. F., et al. (2024). Enhanced catabolism of glycine betaine and derivatives provides improved osmotic stress protection in Methylorubrum extorquens PA1. Applied and Environmental Microbiology.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel stachydrine derivatives as potent neuroprotective agents for cerebral ischemic stroke. [Link]

  • Morak-Młodawska, B., et al. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents.
  • Grimm, J. B., et al. (2025). A systematic review of nanocarriers used in medicine and beyond — definition and categorization framework. Journal of Controlled Release.
  • Academia.edu. 5. qualitative and quantitative analiysis of amino acids and proteins. [Link]

  • SciSpace. quantitative analysis of amino acids using paper chromatography. [Link]

  • Stegmann, P., et al. (2022).
  • SciSpace. Nanocarriers and their Types for Targeted Drug Delivery. [Link]

  • MDPI. Transporter-Mediated Drug Delivery. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethylpyrrolidinium-2-carboxylate
Reactant of Route 2
1,1-Dimethylpyrrolidinium-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.